UKI-1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-[(2S)-3-(3-carbamimidoylphenyl)-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H47N5O5S/c1-8-42-32(39)37-14-12-36(13-15-37)31(38)28(17-23-10-9-11-24(16-23)30(33)34)35-43(40,41)29-26(21(4)5)18-25(20(2)3)19-27(29)22(6)7/h9-11,16,18-22,28,35H,8,12-15,17H2,1-7H3,(H3,33,34)/t28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJSHQTWOHGCMM-NDEPHWFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C(CC2=CC(=CC=C2)C(=N)N)NS(=O)(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)C(=O)[C@H](CC2=CC(=CC=C2)C(=N)N)NS(=O)(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H47N5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220355-63-5 | |
| Record name | Wx-uk1 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220355635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | WX-UK1 FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00LOF6890B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
UKI-1: A Technical Guide to its Mechanism of Action as a Urokinase-type Plasminogen Activator (uPA) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of UKI-1 (also known as WX-UK1), a potent and specific small molecule inhibitor of the urokinase-type plasminogen activator (uPA) system. This document outlines the core mechanism, details the affected signaling pathways, presents quantitative data on its inhibitory effects, and provides methodologies for key experiments cited in the literature.
Core Mechanism of Action: Inhibition of the uPA System
This compound is a synthetic, low molecular weight serine protease inhibitor that primarily targets the urokinase-type plasminogen activator (uPA).[1] Its mechanism of action is centered on the direct inhibition of the enzymatic activity of uPA, which plays a critical role in tumor progression, invasion, and metastasis.[2][3][4]
The uPA system is a key player in the degradation of the extracellular matrix (ECM). uPA converts the inactive zymogen, plasminogen, into the active serine protease, plasmin. Plasmin, in turn, has broad substrate specificity, enabling it to degrade various components of the ECM and activate matrix metalloproteinases (MMPs), further amplifying ECM degradation.[2][5] This proteolytic cascade is essential for cancer cells to break through the basement membrane and invade surrounding tissues.[2][3]
This compound interferes with this process at two critical levels:
-
Direct Inhibition of uPA: this compound binds to the catalytic site of uPA, potently inhibiting its enzymatic activity.[1] This direct inhibition is the primary mechanism by which this compound exerts its anti-invasive effects.
-
Inhibition of Plasmin Formation: By blocking uPA activity, this compound prevents the conversion of plasminogen to plasmin, thereby halting the downstream proteolytic cascade.[1]
The binding of uPA to its cell surface receptor, uPAR, localizes this proteolytic activity to the leading edge of migrating cancer cells. By inhibiting uPA, this compound effectively disrupts this focused proteolysis, leading to a reduction in cancer cell invasion and metastasis.[4][6]
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound has been quantified in various studies. The key data points are summarized in the table below for easy comparison.
| Parameter | Value | Target | Cell Lines | Reference |
| Ki | 0.41 μM | Urokinase-type Plasminogen Activator (uPA) | N/A | [1] |
| Inhibition of Tumor Cell Invasion | Up to 50% | In vitro invasion capacity | FaDu (SCCHN), HeLa (cervical carcinoma) | [1][6] |
Signaling Pathways Modulated by this compound
Beyond its direct proteolytic role, the binding of uPA to its receptor (uPAR) can initiate intracellular signaling pathways independent of its enzymatic activity. These pathways are crucial for cell migration, proliferation, and survival. By inhibiting the uPA-uPAR system, this compound indirectly modulates these downstream signaling cascades.
The diagram below illustrates the central role of the uPA system and the mechanism of this compound's inhibitory action.
As depicted, the interaction of uPA with uPAR can lead to the recruitment and activation of integrins, which in turn activates focal adhesion kinase (FAK) and Src family kinases. This can subsequently trigger downstream pathways such as the Ras/ERK (MAPK) and PI3K/Akt signaling cascades, promoting cell migration, proliferation, and survival. By inhibiting uPA, this compound is expected to attenuate these pro-tumorigenic signaling events.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound's anti-invasive properties, based on the study by Ertongur S et al., 2004.
Cell Lines and Culture
-
Cell Lines: FaDu (human hypopharynx squamous cell carcinoma) and HeLa (human cervical carcinoma) cell lines were used.
-
Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
In Vitro Invasion Assay (Matrigel Boyden Chamber)
This assay quantifies the invasive capacity of cancer cells through a basement membrane matrix.
-
Chamber Preparation: The upper compartments of Boyden chambers with 8 µm pore size filters were coated with Matrigel, a solubilized basement membrane preparation.
-
Cell Seeding: Cancer cells were harvested, washed, and resuspended in serum-free medium. A defined number of cells were seeded into the upper chamber, either in the presence or absence of varying concentrations of this compound.
-
Chemoattraction: The lower chamber was filled with medium containing a chemoattractant, such as FBS.
-
Incubation: The chambers were incubated for a period that allows for cell invasion (e.g., 24-48 hours).
-
Quantification: After incubation, non-invading cells on the upper surface of the filter were removed. The cells that had invaded through the Matrigel and the filter to the lower surface were fixed and stained. The number of invading cells was then quantified by counting under a microscope. The percentage of invasion inhibition was calculated relative to the untreated control.
Spheroid Co-culture Invasion Model
This 3D model more closely mimics the in vivo environment of tumor invasion into surrounding stromal tissue.
-
Spheroid Formation: Multicellular tumor spheroids were generated by culturing cancer cells (e.g., FaDu) on a non-adherent surface.
-
Fibroblast Culture: Human fibroblasts were cultured to confluence in separate plates.
-
Co-culture: Mature tumor spheroids were placed onto the confluent fibroblast monolayer.
-
Treatment: The co-culture was maintained in medium with or without this compound.
-
Analysis: The invasion of the tumor spheroid into the fibroblast layer was monitored and quantified over time using microscopy. The area of invasion or the distance of invading cells from the spheroid core was measured.
Conclusion
This compound is a potent inhibitor of the urokinase-type plasminogen activator system. Its primary mechanism of action involves the direct inhibition of uPA's enzymatic activity, which in turn prevents the degradation of the extracellular matrix and disrupts pro-tumorigenic signaling pathways. The quantitative data and experimental evidence strongly support its role as an anti-invasive and anti-metastatic agent. This technical guide provides a comprehensive foundation for researchers and drug development professionals working on uPA inhibitors and the broader field of cancer metastasis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications [frontiersin.org]
- 3. The urokinase plasminogen activator system in cancer: recent advances and implication for prognosis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Therapeutic Strategies Targeting Urokinase and Its Receptor in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the invasion capacity of carcinoma cells by WX-UK1, a novel synthetic inhibitor of the urokinase-type plasminogen activator system - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the UKI-1 Urokinase Plasminogen Activator (uPA) Inhibition Pathway
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The urokinase-type plasminogen activator (uPA) system is a critical mediator of extracellular matrix (ECM) degradation and cell signaling, playing a pivotal role in physiological processes and pathological conditions, most notably cancer invasion and metastasis. Elevated levels of uPA and its receptor (uPAR) are strongly correlated with poor prognosis in various malignancies, making the uPA system an attractive target for therapeutic intervention.[1][2][3] UKI-1 (also known as WX-UK1 or Mesupron®) is a potent, synthetic, small-molecule inhibitor of uPA.[4][5][6] This document provides a comprehensive technical overview of the uPA system, its signaling pathways, the mechanism of inhibition by this compound, relevant quantitative data, and detailed experimental protocols for studying this interaction.
The Urokinase Plasminogen Activator (uPA) System
The uPA system is a complex network of proteins that regulates proteolysis on the cell surface. Its key components include:
-
Urokinase-Type Plasminogen Activator (uPA): A serine protease that converts the zymogen plasminogen into the active protease plasmin.[4][7][8] uPA itself is secreted as an inactive pro-enzyme (pro-uPA) and requires cleavage to become active.[9]
-
uPA Receptor (uPAR): A glycosylphosphatidylinositol (GPI)-anchored protein that binds uPA with high affinity, localizing its proteolytic activity to the cell surface.[1][9][10]
-
Plasminogen: An inactive zymogen that, upon activation to plasmin, degrades various ECM components and activates other proteases like matrix metalloproteinases (MMPs).[4][8][9]
Under normal physiological conditions, the uPA system is tightly regulated and involved in processes requiring tissue remodeling, such as wound healing and cell migration.[7][11]
The Role of the uPA System in Cancer Progression
In the context of malignancy, the uPA system is frequently overexpressed, contributing significantly to tumor progression and metastasis.[1][2][8][9] Its pro-tumorigenic functions are twofold:
-
Proteolytic Cascade: By binding to uPAR on the surface of cancer cells, uPA initiates a proteolytic cascade. The localized conversion of plasminogen to plasmin leads to the degradation of the surrounding ECM and basement membrane.[1][9] This breakdown of physical barriers is a crucial step for local tumor cell invasion and subsequent intravasation into blood or lymphatic vessels, facilitating metastasis.[7][9] Plasmin can also activate pro-MMPs, further amplifying ECM degradation.[4][9]
-
Intracellular Signaling: Beyond its enzymatic function, the binding of uPA to uPAR triggers a variety of intracellular signaling pathways that promote cell proliferation, survival, migration, and angiogenesis.[8][9][12] uPAR acts as a signaling scaffold, interacting with co-receptors such as integrins, G-protein coupled receptors (GPCRs), and the epidermal growth factor receptor (EGFR).[10][13][14] This complex formation can activate several downstream pathways, including:
-
MAPK/ERK Pathway: Promotes cell proliferation and survival.[10][13][15]
-
PI3K/AKT Pathway: A central regulator of cell growth, survival, and metabolism.[9][10][16]
-
JAK/STAT Pathway: Involved in cytokine signaling, proliferation, and differentiation.[9][10][17]
-
Focal Adhesion Kinase (FAK) and Src Family Kinases: Key regulators of cell adhesion and migration.[9][10][15]
-
This compound: A Potent Inhibitor of uPA
This compound is a low molecular weight, non-cytotoxic, synthetic inhibitor specifically targeting the enzymatic activity of uPA.[4][5] It belongs to the class of amidinophenylalanine derivatives.[4]
Mechanism of Action: this compound functions as a competitive inhibitor by binding to the catalytic site of uPA. X-ray co-crystal structures reveal that the amidine group of this compound derivatives inserts deeply into the S1 specificity pocket of the uPA protease domain.[4] This interaction is stabilized by the formation of a key salt bridge with the carboxylate side chain of Aspartic acid 189 (Asp189), a critical residue in the S1 pocket.[2][4] This binding effectively blocks the access of uPA's natural substrate, plasminogen, to the catalytic triad (His57, Asp102, Ser195), thereby inhibiting plasmin formation.[4][5]
Quantitative Data for this compound
The inhibitory potency and cellular effects of this compound have been quantified in various studies.
| Parameter | Value | Compound | Notes | Reference(s) |
| Ki (Inhibition Constant) | 0.41 µM | This compound (WX-UK1) | A measure of the inhibitor's binding affinity to the enzyme. | [5][6] |
| Ki (Inhibition Constant) | 640 nM (0.64 µM) | UKI-1D (derivative) | Determined from X-ray co-crystal structure analysis. | [4] |
| Inhibition of Invasion | 0.1 - 1.0 µg/mL | This compound (WX-UK1) | Concentration range achieving up to 50% decrease in tumor cell invasion in vitro (FaDu, HeLa cells). | [5] |
Note: IC50 values are highly dependent on experimental conditions such as substrate concentration. The Ki value is a more absolute measure of inhibitor potency.[18][19]
Visualizations: Pathways and Workflows
Caption: Overview of the dual role of the uPA/uPAR system in proteolysis and cell signaling.
Caption: this compound competitively binds to the uPA active site, preventing substrate cleavage.
Caption: A typical preclinical workflow for evaluating a uPA inhibitor like this compound.
Detailed Experimental Protocols
This section provides generalized methodologies for key experiments used to characterize uPA inhibitors like this compound.
This assay measures the enzymatic activity of uPA by monitoring the cleavage of a specific chromogenic substrate.
-
Principle: Active uPA cleaves a synthetic substrate, releasing a chromophore (e.g., p-nitroaniline), which can be quantified by measuring its absorbance at a specific wavelength (typically 405 nm). The rate of color development is proportional to uPA activity.
-
Materials:
-
Purified human uPA enzyme
-
uPA Assay Buffer (e.g., Tris-HCl, pH 8.5, with Tween-80)
-
Chromogenic uPA substrate (e.g., Spectrozyme UK)
-
This compound or other test inhibitors at various concentrations
-
96-well microplate
-
Microplate reader
-
-
Methodology:
-
Enzyme-Inhibitor Incubation: In a 96-well plate, add a fixed amount of uPA to each well containing the different concentrations of this compound or controls. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add the chromogenic substrate to each well to start the enzymatic reaction.
-
Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 405 nm every 1-2 minutes for 30-60 minutes (kinetic mode).
-
Data Analysis: Calculate the reaction rate (V) for each concentration of inhibitor from the linear portion of the absorbance vs. time curve. Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation if the substrate concentration and Km are known.[18][20]
This assay assesses the ability of a compound to inhibit cancer cell invasion through a simulated basement membrane.
-
Principle: Cancer cells are seeded in the upper chamber of a transwell insert, which is coated with a layer of basement membrane extract (Matrigel). Chemoattractant is placed in the lower chamber. Invasive cells degrade the Matrigel and migrate through the porous membrane towards the attractant. The number of migrated cells is quantified as a measure of invasion.
-
Materials:
-
Highly invasive cancer cell line (e.g., MDA-MB-231 breast cancer, HT-1080 fibrosarcoma)
-
Transwell inserts (8 µm pore size)
-
Matrigel Basement Membrane Matrix
-
Cell culture medium, serum-free and with chemoattractant (e.g., 10% FBS)
-
This compound
-
Cotton swabs, fixing solution (e.g., methanol), and staining solution (e.g., crystal violet)
-
-
Methodology:
-
Chamber Preparation: Thaw Matrigel on ice and dilute with cold, serum-free medium. Evenly coat the top surface of the transwell inserts and allow to solidify at 37°C.
-
Cell Preparation: Culture cells to ~80% confluency. Harvest and resuspend the cells in serum-free medium containing various concentrations of this compound or vehicle control.
-
Seeding: Add the cell suspension to the upper chamber of the coated inserts.
-
Incubation: Add medium containing a chemoattractant to the lower chamber. Incubate the plate for 18-48 hours (duration depends on cell type) at 37°C in a CO2 incubator.
-
Quantification:
-
After incubation, remove the inserts. Use a cotton swab to gently wipe away non-invading cells and Matrigel from the upper surface of the membrane.
-
Fix the cells that have migrated to the lower surface of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Elute the stain and measure absorbance, or count the number of stained cells in several microscopic fields for each membrane.
-
-
Data Analysis: Compare the number of invading cells in this compound-treated wells to the vehicle control to determine the percentage of invasion inhibition.
-
This protocol outlines a general approach to evaluate the antimetastatic efficacy of this compound in an animal model.
-
Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the animals are treated with the test compound. The effect on primary tumor growth and the formation of distant metastases are monitored.
-
Materials:
-
Immunocompromised mice (e.g., Nude or SCID)
-
Metastatic human cancer cell line
-
This compound formulated for in vivo administration (e.g., oral gavage, subcutaneous injection)
-
Calipers for tumor measurement
-
Bioluminescence imaging system (if using luciferase-tagged cells)
-
-
Methodology:
-
Cell Implantation: Inject a suspension of cancer cells into the appropriate site for the model (e.g., mammary fat pad for breast cancer, orthotopic injection for pancreatic cancer).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (vehicle control, this compound at various doses). Administer treatment according to a pre-defined schedule (e.g., once daily).
-
Monitoring:
-
Measure primary tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
-
Endpoint Analysis: At the end of the study (or when humane endpoints are reached), euthanize the animals.
-
Excise the primary tumor and weigh it.
-
Harvest relevant organs (e.g., lungs, liver) to assess metastatic burden. This can be done by visual counting of surface nodules, histological analysis, or bioluminescence imaging of excised organs.
-
-
Data Analysis: Compare the primary tumor growth rates and the number/size of metastatic lesions between the control and this compound-treated groups using appropriate statistical tests.
-
Conclusion and Future Directions
This compound represents a well-characterized inhibitor of the uPA system, effectively targeting its proteolytic activity to reduce cancer cell invasion and metastasis in preclinical models.[5] Its mechanism of action, centered on blocking the S1 active site pocket of uPA, provides a clear rationale for its anti-tumor effects.[4] The progression of WX-UK1 (Mesupron®) into clinical trials underscores the therapeutic potential of targeting the uPA pathway.[4] Future research in this area may focus on developing next-generation uPA inhibitors with improved pharmacokinetic properties and selectivity, exploring combination therapies, and further elucidating the complex, non-proteolytic signaling functions of the uPA/uPAR axis to identify novel therapeutic vulnerabilities.
References
- 1. Therapeutic Strategies Targeting Urokinase and Its Receptor in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What uPA inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 3. The urokinase plasminogen activator system: a target for anti-cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. What are uPA inhibitors and how do they work? [synapse.patsnap.com]
- 8. Urokinase plasminogen activator system: a multifunctional role in tumor progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Structural Basis for Recognition of Urokinase-type Plasminogen Activator by Plasminogen Activator Inhibitor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Signaling through urokinase and urokinase receptor in lung cancer cells requires interactions with β1 integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural Basis of Interaction between Urokinase-Type Plasminogen Activator and Its Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulation of plasminogen activator inhibitor-1 secretion by urokinase and tissue plasminogen activator in rat epithelioid-type smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. uPA and PAI-1-Related Signaling Pathways Differ between Primary Breast Cancers and Lymph Node Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Jak/Stat pathway and urokinase receptor signaling in human aortic vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. IC50 - Wikipedia [en.wikipedia.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]
An In-depth Technical Guide to the Target Binding Affinity of UKI-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target binding affinity of UKI-1, a potent inhibitor of the urokinase-type plasminogen activator (uPA) system. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows.
Core Target and Mechanism of Action
This compound, also known as WX-UK1, is a synthetic, small-molecule serine protease inhibitor. Its primary mechanism of action is the potent and direct inhibition of urokinase-type plasminogen activator (uPA)[1][2][3]. By inhibiting uPA, this compound interferes with the plasminogen activation system, which is crucial for the degradation of the extracellular matrix. This inhibition leads to a reduction in the invasive capacity of carcinoma cells and has demonstrated antimetastatic properties in preclinical models[1][4][5]. The therapeutic potential of this compound and its prodrug, Upamostat (WX-671), has been explored in clinical trials for various cancers[5][6][7].
Quantitative Binding Affinity Data
The primary reported binding affinity for this compound is for its direct target, uPA. The available data is summarized in the table below.
| Target | Inhibitor | Parameter | Value | Comments | Reference |
| Urokinase-type Plasminogen Activator (uPA) | This compound (WX-UK1) | Ki | 0.41 µM | Determined through enzymatic inhibition assays. This value is consistently reported as the primary measure of this compound's potency against uPA. | [1] |
Note on Kinase Selectivity: Despite being investigated in the context of cancer, a comprehensive kinase selectivity profile for this compound is not publicly available in the reviewed literature. Its classification is primarily as a serine protease inhibitor, with a focus on the uPA system[1][2].
Signaling Pathway of this compound Action
This compound exerts its effect by disrupting the uPA signaling cascade, which is centrally involved in cancer cell invasion and metastasis. The diagram below illustrates the key components of this pathway and the point of inhibition by this compound.
Caption: this compound inhibits uPA, preventing the conversion of plasminogen to plasmin.
Experimental Protocols
Detailed experimental protocols for determining the binding affinity of this compound are not extensively published. However, based on standard methodologies for characterizing inhibitor-enzyme interactions, the following generalized protocols for Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are provided.
4.1. Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique used to measure real-time biomolecular interactions and can determine the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) is calculated[8][9][10][11].
Methodology:
-
Immobilization of Ligand:
-
Recombinant human uPA (ligand) is immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.
-
The chip surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
uPA, diluted in an appropriate coupling buffer (e.g., 10 mM sodium acetate, pH 4.5), is injected over the activated surface.
-
Remaining active sites are deactivated with ethanolamine.
-
A reference flow cell is prepared similarly but without the ligand to subtract non-specific binding.
-
-
Analyte Interaction:
-
This compound (analyte) is prepared in a series of concentrations in a suitable running buffer (e.g., HBS-EP+).
-
Each concentration is injected over the ligand-immobilized and reference flow cells at a constant flow rate.
-
The association of this compound to uPA is monitored in real-time.
-
-
Dissociation and Regeneration:
-
Following the association phase, running buffer is flowed over the chip to monitor the dissociation of the this compound/uPA complex.
-
If necessary, the sensor surface is regenerated with a pulse of a low pH buffer (e.g., glycine-HCl) to remove any remaining bound analyte.
-
-
Data Analysis:
-
The resulting sensorgrams (response units vs. time) are corrected for non-specific binding by subtracting the reference flow cell data.
-
The corrected data are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD.
-
4.2. Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS)[12][13][14][15].
Methodology:
-
Sample Preparation:
-
Recombinant human uPA and this compound are extensively dialyzed against the same buffer (e.g., phosphate-buffered saline) to minimize buffer mismatch effects.
-
The concentrations of both the protein and the inhibitor are accurately determined.
-
-
ITC Experiment Setup:
-
The sample cell of the calorimeter is filled with the uPA solution.
-
The titration syringe is loaded with the this compound solution at a concentration typically 10-20 times that of the protein in the cell.
-
The system is allowed to equilibrate at the desired temperature (e.g., 25°C).
-
-
Titration:
-
A series of small, precisely controlled injections of this compound are made into the sample cell containing uPA.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The heat of dilution is corrected for by performing a control titration of this compound into the buffer alone.
-
The integrated heat data is plotted against the molar ratio of this compound to uPA.
-
The resulting isotherm is fitted to a binding model (e.g., single-site binding model) to determine KD, n, and ΔH. ΔG and ΔS are then calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.
-
Experimental Workflow Visualizations
The following diagrams illustrate the generalized workflows for the SPR and ITC experiments described above.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. WX-UK1 | C32H48ClN5O5S | CID 9939426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Inhibition of the invasion capacity of carcinoma cells by WX-UK1, a novel synthetic inhibitor of the urokinase-type plasminogen activator system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combined Antitumor Effect of the Serine Protease Urokinase Inhibitor Upamostat and the Sphingosine Kinase 2 Inhibitor Opaganib on Cholangiocarcinoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urokinase-type plasminogen activator (uPA) regulates invasion and matrix remodelling in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. path.ox.ac.uk [path.ox.ac.uk]
- 9. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Surface plasmon resonance - Wikipedia [en.wikipedia.org]
- 11. Surface Plasmon Resonance (SPR) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 12. tainstruments.com [tainstruments.com]
- 13. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 14. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 15. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
UKI-1: A Potent Inhibitor of the Urokinase-Type Plasminogen Activator System
UKI-1 , also known as WX-UK1 , is a synthetic, small-molecule inhibitor of the urokinase-type plasminogen activator (uPA) system. Extensive research has demonstrated its potential as an anti-metastatic agent due to its ability to block key proteolytic pathways involved in cancer cell invasion and migration. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental evaluation of this compound.
Chemical Structure and Properties
This compound is a 3-amidinophenylalanine-based compound. Its chemical identity and key physicochemical properties are summarized in the tables below.
Chemical Identification
| Identifier | Value |
| IUPAC Name | ethyl 4-[(2S)-3-(3-carbamimidoylphenyl)-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate |
| Synonyms | WX-UK1, UKI-1C |
| CAS Number | 220355-63-5 |
| Molecular Formula | C₃₂H₄₇N₅O₅S |
| SMILES | CCOC(=O)N1CCN(CC1)C(=O)--INVALID-LINK--NS(=O)(=O)c1c(cc(cc1C(C)C)C(C)C)C(C)C |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 613.81 g/mol |
| Appearance | Solid |
| Storage | Store at -20°C |
Mechanism of Action and Biological Activity
This compound is a potent and competitive inhibitor of urokinase-type plasminogen activator (uPA), a serine protease that plays a critical role in the degradation of the extracellular matrix (ECM). The inhibition of uPA by this compound occurs with a Ki of 0.41 μM.[1][2] By blocking the activity of uPA, this compound prevents the conversion of plasminogen to plasmin, a broad-spectrum protease responsible for the degradation of various ECM components, including fibrin, fibronectin, and laminin. This disruption of ECM remodeling is central to the anti-invasive properties of this compound.
The uPA system is a key driver of tumor invasion and metastasis.[1] The binding of uPA to its cell surface receptor, uPAR, localizes proteolytic activity to the leading edge of migrating cancer cells, facilitating their invasion through tissue barriers. This compound's inhibition of uPA directly counteracts this process.
Urokinase-Type Plasminogen Activator (uPA) Signaling Pathway
The following diagram illustrates the central role of uPA in mediating extracellular matrix degradation and cell signaling, and the point of inhibition by this compound.
References
UKI-1: A Technical Guide to a Potent Urokinase-Type Plasminogen Activator Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
UKI-1, also known as WX-UK1, is a potent and selective small molecule inhibitor of the urokinase-type plasminogen activator (uPA), a serine protease critically implicated in the molecular cascades of cancer cell invasion and metastasis. This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of this compound and its orally available prodrug, upamostat (WX-671). It details the preclinical in vitro and in vivo efficacy, pharmacokinetic profile, and the outcomes of clinical investigations. This document is intended to serve as a detailed resource for researchers and professionals in the field of oncology drug development, offering insights into the therapeutic potential of targeting the uPA system with this compound.
Introduction: The Role of the Urokinase-Type Plasminogen Activator (uPA) System in Cancer
The urokinase-type plasminogen activator (uPA) system is a key player in the degradation of the extracellular matrix (ECM), a critical process for tumor cell invasion and the formation of metastases. The central component of this system, uPA, is a serine protease that converts the inactive zymogen plasminogen into the broad-spectrum protease plasmin. Plasmin, in turn, degrades various components of the ECM and activates several matrix metalloproteinases (MMPs), further facilitating tissue remodeling and cell migration.
Elevated levels of uPA and its receptor (uPAR) are frequently observed in a variety of malignant tumors and are strongly correlated with poor prognosis and increased metastatic potential. This has established the uPA system as a compelling target for anticancer therapies. Inhibition of uPA activity represents a promising strategy to impede tumor progression and dissemination.
Discovery and History of this compound
This compound, with the chemical designation WX-UK1, was identified as a potent, synthetic, 3-amidinophenylalanine-based inhibitor of the uPA system. Its development marked a significant step in the quest for small molecule inhibitors targeting this crucial enzymatic pathway.
A pivotal early study by Ertongur S. et al. in 2004 demonstrated the efficacy of WX-UK1 in inhibiting the invasive capacity of various carcinoma cell lines in vitro.[1] This was followed by a significant in vivo study by Setyono-Han B. et al. in 2005, which established the anti-metastatic and tumor growth inhibitory effects of WX-UK1 in a rat breast cancer model.[2]
The structural basis for its inhibitory activity was elucidated through crystallographic studies. Zeslawska E. et al. (2000) reported the crystal structure of a urokinase variant in complex with a related inhibitor, providing key insights into the binding interactions within the enzyme's active site.[3]
Recognizing the need for an orally bioavailable formulation for broader clinical application, a prodrug of WX-UK1, named upamostat (WX-671), was developed.[4] Upamostat is metabolized to the active compound WX-UK1 in vivo and has been the subject of several clinical trials.[4][5]
Mechanism of Action
This compound is a competitive inhibitor of the serine protease activity of uPA. It binds to the active site of the enzyme, preventing the conversion of plasminogen to plasmin. The 3-amidinophenylalanine scaffold of this compound mimics the substrate of uPA, allowing it to fit into the S1 specificity pocket of the enzyme. This interaction is crucial for its inhibitory potency.
The inhibition of uPA by this compound leads to a downstream cascade of effects, ultimately reducing the proteolytic degradation of the extracellular matrix. This, in turn, hinders the ability of cancer cells to invade surrounding tissues and metastasize to distant organs.
Signaling Pathway and Mechanism of this compound Inhibition
References
- 1. Inhibition of the invasion capacity of carcinoma cells by WX-UK1, a novel synthetic inhibitor of the urokinase-type plasminogen activator system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppression of rat breast cancer metastasis and reduction of primary tumour growth by the small synthetic urokinase inhibitor WX-UK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystals of the urokinase type plasminogen activator variant beta(c)-uPAin complex with small molecule inhibitors open the way towards structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What uPA inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 5. Phase II randomised proof-of-concept study of the urokinase inhibitor upamostat (WX-671) in combination with gemcitabine compared with gemcitabine alone in patients with non-resectable, locally advanced pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
UKI-1: A Comprehensive Technical Guide to its Biological Function and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
UKI-1 (also known as WX-UK1) is a potent, small-molecule, synthetic inhibitor of the urokinase-type plasminogen activator (uPA). By targeting the enzymatic activity of uPA, this compound disrupts the plasminogen activation cascade, a critical pathway in cancer progression. This targeted inhibition leads to a significant reduction in the invasive and metastatic potential of various carcinoma cells. This technical guide provides an in-depth overview of the biological function of this compound, its mechanism of action, associated signaling pathways, and detailed experimental protocols for its evaluation.
Mechanism of Action
This compound is a low molecular weight serine protease inhibitor that directly targets and inhibits the catalytic activity of urokinase-type plasminogen activator (uPA).[1] The primary mechanism of action involves the formation of a stable complex with the active site of uPA, thereby preventing it from converting its primary substrate, plasminogen, into the active serine protease, plasmin. This inhibition is highly potent, with a reported inhibition constant (Ki) of 0.41 μM.[1]
The inhibition of the uPA system by this compound occurs at two key levels:
-
Direct Inhibition of uPA: this compound binds to the active site of uPA, blocking its proteolytic function.
-
Inhibition of Plasmin Formation: By inhibiting uPA, this compound indirectly prevents the generation of plasmin from plasminogen.[1]
This dual-level inhibition effectively shuts down the downstream effects of the uPA-uPAR signaling pathway, which are crucial for cancer cell invasion, migration, and metastasis.
The Urokinase-Type Plasminogen Activator (uPA) Signaling Pathway
The uPA system is a key regulator of extracellular matrix (ECM) degradation, a fundamental process in cancer cell invasion and metastasis. The central components of this pathway are uPA, its cell surface receptor (uPAR), and plasminogen.
References
The Role of UKI-1 in Plasminogen Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The urokinase-type plasminogen activator (uPA) system is a critical mediator of extracellular matrix remodeling and is implicated in a variety of physiological and pathological processes, including tumor invasion and metastasis. A key component of this system is the serine protease uPA, which converts the zymogen plasminogen into the active protease plasmin. The dysregulation of uPA activity is a hallmark of many cancers, making it a compelling target for therapeutic intervention. UKI-1, also known as WX-UK1, is a potent and selective small molecule inhibitor of uPA. This technical guide provides an in-depth overview of the role of this compound in the inhibition of plasminogen activation, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental workflows.
This compound: A Potent Inhibitor of Urokinase-Type Plasminogen Activator
This compound is a synthetic, 3-amidinophenylalanine-based inhibitor that has demonstrated significant potential as an anti-metastatic agent.[1][2] It directly targets the enzymatic activity of uPA, thereby preventing the conversion of plasminogen to plasmin and subsequent degradation of the extracellular matrix.
Quantitative Inhibition Data
The inhibitory potency of this compound against uPA has been characterized by its inhibition constant (Ki). The Ki value represents the concentration of the inhibitor required to produce half-maximum inhibition.
| Inhibitor | Target | Inhibition Constant (Ki) | Reference |
| This compound (WX-UK1) | Human uPA | 0.41 µM | [3] |
This table summarizes the reported inhibition constant of this compound for human urokinase-type plasminogen activator.
Further studies have shown that this compound selectively inhibits tumor-related proteases from both human and rat sources, including uPA, plasmin, and thrombin, in the sub-micromolar to low micromolar range.[2] The inhibitory activity is stereoselective, with the L-enantiomer of WX-UK1 being significantly more potent than the D-enantiomer.[2]
Mechanism of Plasminogen Activation and Inhibition by this compound
The activation of plasminogen by uPA is a critical step in a proteolytic cascade that leads to the degradation of the extracellular matrix, facilitating cell migration and invasion. This compound intervenes in this process by directly inhibiting the catalytic activity of uPA.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibitory activity of this compound.
Chromogenic Assay for uPA Activity and Inhibition
This assay is used to determine the enzymatic activity of uPA and the inhibitory potency of compounds like this compound. The principle is based on the cleavage of a chromogenic substrate by uPA, which releases a colored product that can be quantified spectrophotometrically.
Materials:
-
Human urokinase (uPA)
-
Chromogenic substrate for uPA (e.g., S-2444, pyro-Glu-Gly-Arg-pNA)
-
Tris buffer (e.g., 50 mM Tris-HCl, pH 8.8)
-
This compound (or other test inhibitors)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in Tris buffer.
-
In a 96-well plate, add a fixed concentration of human uPA to each well.
-
Add the different concentrations of this compound to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the chromogenic substrate S-2444 to each well.
-
Immediately measure the absorbance at 405 nm at regular intervals using a microplate reader to determine the initial reaction velocity (rate of color development).
-
Plot the reaction velocity against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate are known.
Matrigel Invasion Assay
This cell-based assay is used to assess the invasive potential of cancer cells and the efficacy of inhibitors like this compound in blocking this process. Matrigel, a basement membrane extract, provides a barrier that invasive cells must degrade to migrate.
Materials:
-
Cancer cell line of interest (e.g., FaDu, HeLa)
-
Matrigel-coated invasion chambers (e.g., Transwell inserts with 8 µm pores)
-
Cell culture medium (with and without serum)
-
This compound
-
Fibroblasts (for co-culture models)
-
Cotton swabs
-
Staining solution (e.g., Crystal Violet)
-
Microscope
Procedure:
-
Culture the cancer cells and, if applicable, fibroblasts to the desired confluency.
-
Rehydrate the Matrigel-coated inserts according to the manufacturer's instructions.
-
In the lower chamber of the invasion plate, add cell culture medium containing a chemoattractant (e.g., 10% fetal bovine serum or fibroblast-conditioned medium).
-
Harvest the cancer cells and resuspend them in serum-free medium containing different concentrations of this compound. Include a vehicle control.
-
Seed the cancer cell suspension into the upper chamber of the inserts.
-
Incubate the plate at 37°C in a humidified incubator for a period that allows for cell invasion (e.g., 24-48 hours).
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane.
-
Stain the invading cells with Crystal Violet.
-
Count the number of stained cells in several fields of view using a microscope.
-
Calculate the percentage of invasion inhibition for each concentration of this compound compared to the control.
In Vitro and In Vivo Efficacy of this compound
Studies have demonstrated the efficacy of this compound in inhibiting cancer cell invasion in vitro. In Matrigel invasion assays using cell lines such as the head and neck squamous cell carcinoma line FaDu and the cervical carcinoma line HeLa, treatment with WX-UK1 resulted in a dose-dependent decrease in tumor cell invasion by up to 50%.[1]
Furthermore, in vivo studies in animal models of metastasizing rat pancreatic and mammary adenocarcinoma have shown that this compound treatment significantly reduces the number of metastatic lesions and tumor growth.[3] These findings underscore the potential of this compound as a therapeutic agent for cancers characterized by high uPA activity.
Conclusion
This compound is a potent and selective inhibitor of urokinase-type plasminogen activator, a key enzyme in the process of tumor invasion and metastasis. By directly targeting the catalytic activity of uPA, this compound effectively blocks the conversion of plasminogen to plasmin, thereby inhibiting the degradation of the extracellular matrix. The quantitative data on its inhibitory potency, coupled with the detailed experimental protocols provided in this guide, offer a comprehensive resource for researchers and drug development professionals working on novel cancer therapeutics targeting the uPA system. The demonstrated in vitro and in vivo efficacy of this compound highlights its promise as a lead compound for the development of anti-metastatic drugs. Further investigation into the precise kinetic parameters of this compound's interaction with uPA in the context of plasminogen activation will provide deeper insights into its mechanism of action and aid in the design of next-generation uPA inhibitors.
References
- 1. Inhibition of the invasion capacity of carcinoma cells by WX-UK1, a novel synthetic inhibitor of the urokinase-type plasminogen activator system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppression of rat breast cancer metastasis and reduction of primary tumour growth by the small synthetic urokinase inhibitor WX-UK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
UKI-1: A Potent Serine Protease Inhibitor for Cancer Research and Drug Development
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
UKI-1, also known as WX-UK1, is a synthetic, small-molecule serine protease inhibitor that has garnered significant interest in the field of oncology. Initially identified as a potent inhibitor of the urokinase-type plasminogen activator (uPA) system, subsequent research has revealed its broader activity against several other trypsin-like serine proteases implicated in cancer progression and metastasis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, inhibitory profile, detailed experimental protocols for its characterization, and its effects on relevant signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers exploring the therapeutic potential of this compound and other serine protease inhibitors in cancer.
Introduction to Serine Proteases and Their Role in Cancer
Serine proteases are a large family of enzymes that play crucial roles in a wide array of physiological processes, including digestion, blood coagulation, and immunity.[1] These enzymes are characterized by the presence of a highly conserved catalytic triad, typically consisting of serine, histidine, and aspartate residues, in their active site.[1] In the context of cancer, the dysregulation of serine protease activity is a well-established hallmark of tumor progression.[2] Aberrant protease activity contributes to the degradation of the extracellular matrix (ECM), a critical step in tumor cell invasion and metastasis.[2] Furthermore, serine proteases can activate growth factors and signaling pathways that promote cell proliferation, survival, and angiogenesis.[2]
The urokinase-type plasminogen activator (uPA) system is a key serine protease cascade implicated in cancer metastasis.[3] The system comprises uPA, its cell-surface receptor (uPAR), and plasminogen activator inhibitors (PAIs).[3] uPA converts the zymogen plasminogen into the active protease plasmin, which in turn degrades various ECM components and activates other proteases, such as matrix metalloproteinases (MMPs).[2] Elevated levels of uPA and uPAR are associated with poor prognosis in various cancers, making this system an attractive target for therapeutic intervention.[3]
This compound: A Multi-Targeted Serine Protease Inhibitor
This compound is a 3-amidinophenylalanine-based compound that acts as a competitive inhibitor of serine proteases.[3][4] It is the active metabolite of the orally available prodrug upamostat (WX-671).[5]
Mechanism of Action
This compound exerts its inhibitory effect by binding to the active site of target serine proteases, thereby preventing substrate binding and subsequent catalysis. The amidine group of this compound mimics the side chain of arginine or lysine, which are the preferred residues at the P1 position of the substrates for many trypsin-like serine proteases. This allows this compound to fit into the S1 specificity pocket of the protease active site.
Inhibitory Profile of this compound
While initially characterized as a uPA inhibitor, recent studies have demonstrated that this compound possesses a broader inhibitory spectrum against several other serine proteases. This multi-targeted profile may contribute to its potent anti-cancer effects.
| Target Protease | Inhibition Constant (Kᵢ) | IC₅₀ | Cell Line |
| Urokinase-type Plasminogen Activator (uPA) | 410 nM[6] | ||
| Trypsin-1 | Nanomolar range[2][7] | ||
| Trypsin-2 | Nanomolar range[2][7] | ||
| Trypsin-3 | 19 nM[7] | ||
| Trypsin-6 | Nanomolar range[2][7] | ||
| Matriptase-1 | Nanomolar range[2][7] | ||
| HuCCT1 (Cholangiocarcinoma) | ~83 µM[5] | HuCCT1 |
Table 1: Quantitative Inhibitory Activity of this compound. This table summarizes the known inhibitory constants (Kᵢ) and 50% inhibitory concentrations (IC₅₀) of this compound against various serine proteases and a cancer cell line.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound.
Urokinase Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available urokinase inhibitor screening kits and is suitable for determining the inhibitory potential of this compound against uPA.
Materials:
-
Human Urokinase (uPA), active enzyme
-
Urokinase Substrate (e.g., a fluorogenic peptide substrate)
-
Assay Buffer (e.g., 50 mM Tris, pH 8.0, with 100 mM NaCl)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Reconstitute human uPA in assay buffer to the desired concentration.
-
Prepare a stock solution of the urokinase substrate in assay buffer.
-
Prepare a serial dilution of this compound in assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1% to avoid solvent effects.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
This compound solution (or vehicle control)
-
Human uPA solution
-
-
Mix gently and incubate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the urokinase substrate solution to each well to initiate the enzymatic reaction.
-
-
Measurement:
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Continue to measure the fluorescence at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of this compound.
-
Plot the reaction rate as a function of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.
-
Cell Invasion Assay (Boyden Chamber Assay)
This protocol describes a common method to assess the effect of this compound on the invasive capacity of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., FaDu, HeLa)[4]
-
Cell culture medium (with and without serum)
-
This compound
-
Boyden chamber inserts (e.g., Transwell® with 8 µm pores)
-
Matrigel™ or other basement membrane matrix
-
Fixing and staining reagents (e.g., methanol, crystal violet)
-
Cotton swabs
-
Microscope
Procedure:
-
Prepare Inserts:
-
Thaw Matrigel™ on ice and dilute with cold, serum-free medium.
-
Coat the upper surface of the Boyden chamber inserts with the diluted Matrigel™ solution and allow it to solidify at 37°C.
-
-
Cell Preparation:
-
Culture cancer cells to sub-confluency.
-
Harvest the cells and resuspend them in serum-free medium containing various concentrations of this compound or vehicle control.
-
-
Assay Setup:
-
Add serum-containing medium (as a chemoattractant) to the lower chamber of the Boyden chamber plate.
-
Seed the prepared cell suspension into the upper chamber of the Matrigel™-coated inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator for a period sufficient for cell invasion (e.g., 24-48 hours).
-
-
Fixation and Staining:
-
After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
-
Quantification:
-
Wash the inserts to remove excess stain and allow them to air dry.
-
Count the number of stained, invaded cells in several random fields of view under a microscope.
-
-
Data Analysis:
-
Calculate the average number of invaded cells per field for each treatment condition.
-
Express the data as a percentage of invasion relative to the vehicle control.
-
In Vivo Antimetastatic Activity in a Rat Mammary Adenocarcinoma Model
This protocol provides a representative framework for evaluating the in vivo efficacy of this compound.
Materials:
-
Female rats (e.g., Sprague-Dawley)
-
Mammary adenocarcinoma cell line (e.g., syngeneic rat mammary tumor cells)
-
This compound (or its prodrug upamostat) formulated for in vivo administration
-
Vehicle control
-
Surgical instruments for tumor cell implantation
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Animal Acclimation and Tumor Induction:
-
Acclimate the rats to the housing conditions for at least one week.
-
Induce mammary tumors by injecting the adenocarcinoma cell line into the mammary fat pad of the rats.
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth regularly using calipers.
-
Once the tumors reach a palpable size, randomize the animals into treatment and control groups.
-
Administer this compound (or upamostat) and the vehicle control to the respective groups according to a predetermined dosing schedule and route of administration (e.g., oral gavage for upamostat).
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor growth and the general health of the animals throughout the study.
-
At the end of the study (or when tumors reach a predetermined size), euthanize the animals.
-
-
Metastasis Assessment:
-
Perform a necropsy and carefully examine organs, particularly the lungs and lymph nodes, for metastatic lesions.
-
Excise the primary tumor and any suspected metastatic tissues for histological analysis to confirm the presence of cancer cells.
-
-
Data Analysis:
-
Compare the primary tumor growth rates between the treatment and control groups.
-
Quantify the number and size of metastatic lesions in each group.
-
Perform statistical analysis to determine the significance of any observed differences.
-
Signaling Pathways and Visualizations
This compound primarily targets the uPA system, which plays a central role in cancer cell invasion and metastasis. The following diagrams illustrate the uPA signaling pathway and a typical experimental workflow for evaluating a serine protease inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Inhibition of the invasion capacity of carcinoma cells by WX-UK1, a novel synthetic inhibitor of the urokinase-type plasminogen activator system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combined Antitumor Effect of the Serine Protease Urokinase Inhibitor Upamostat and the Sphingosine Kinase 2 Inhibitor Opaganib on Cholangiocarcinoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
The Antimetastatic Properties of UKI-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antimetastatic properties of UKI-1, a potent and selective inhibitor of the urokinase-type plasminogen activator (uPA). This compound, also known as WX-UK1, and its orally available prodrug, WX-671 (Upamostat/Mesupron®), have demonstrated significant potential in preclinical and clinical settings to inhibit tumor invasion and metastasis. This document details the mechanism of action, summarizes key quantitative data from pivotal studies, outlines experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Core Mechanism of Action: Inhibition of the uPA System
Metastasis, the primary cause of cancer-related mortality, is a complex process involving the degradation of the extracellular matrix (ECM), enabling cancer cells to invade surrounding tissues and disseminate to distant organs. The urokinase-type plasminogen activator (uPA) system is a critical component of this process. uPA, a serine protease, is often overexpressed in malignant tumors. Its primary function is to convert the inactive zymogen, plasminogen, into the active protease, plasmin. Plasmin, in turn, degrades various components of the ECM and activates matrix metalloproteinases (MMPs), further facilitating tissue remodeling and tumor cell invasion.
This compound exerts its antimetastatic effects by directly and potently inhibiting the enzymatic activity of uPA. By binding to the active site of uPA, this compound prevents the conversion of plasminogen to plasmin, thereby disrupting the downstream cascade of ECM degradation. This inhibition of proteolytic activity hinders the ability of cancer cells to break through tissue barriers, a crucial step in the metastatic cascade.
Quantitative Data on the Efficacy of this compound
The following tables summarize the key quantitative findings from preclinical and clinical studies evaluating the antimetastatic and antitumor effects of this compound and its prodrug, WX-671.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | This compound (L-enantiomer) Ki (μM) | This compound (D-enantiomer) Ki (μM) | Reference |
| uPA (human) | 0.41 | ~28.7 | |
| Plasmin (human) | Low micromolar | ~70-fold higher than L-form | |
| Thrombin (human) | Low micromolar | Not specified |
Table 2: In Vitro Anti-Invasive Effects of this compound
| Cell Line | Cancer Type | Treatment | Effect | Reference |
| FaDu | Head and Neck Squamous Cell Carcinoma | 0.1-1.0 µg/mL this compound | Up to 50% decrease in tumor cell invasion | |
| HeLa | Cervical Carcinoma | 0.1-1.0 µg/mL this compound | Up to 50% decrease in tumor cell invasion | |
| Fibrosarcoma cells | Fibrosarcoma | Not specified | Effective inhibition of migration through fibrin matrices | |
| Breast cancer cells | Breast Cancer | Not specified | Effective inhibition of migration through fibrin matrices |
Table 3: In Vivo Antitumor and Antimetastatic Efficacy of WX-UK1 in a Rat Breast Cancer Model (BN472)
| Treatment Group (Subcutaneous administration) | Dose (mg/kg/day) | Primary Tumor Growth Inhibition | Reduction in Lung Metastases | Reduction in Axillary Lymph Node Weight | Reference |
| WX-UK1 (L-enantiomer) | 0.15 - 0.3 | Dose-dependent impairment | Dose-dependent reduction in number of lung foci | Dose-dependent reduction | |
| WX-UK1 (D-enantiomer) | Not specified | No activity | No activity | No activity |
Table 4: Preliminary Results from Phase II Clinical Trial of WX-671 (Upamostat) in Locally Advanced Pancreatic Cancer (NCT00499265)
| Treatment Arm | Median Overall Survival | 1-Year Survival Rate | Reference |
| Gemcitabine alone | 10.2 months | 37% | |
| Gemcitabine + 400 mg WX-671 | 13.5 months | 53% |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the central role of the uPA system in cancer cell invasion and metastasis and the mechanism by which this compound inhibits this pathway.
Methodological & Application
Application Notes and Protocols for UKI-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
UKI-1, also known as WX-UK1, is a potent and selective synthetic inhibitor of the urokinase-type plasminogen activator (uPA). As a key enzyme in the plasminogen activation system, uPA plays a critical role in the degradation of the extracellular matrix (ECM), a process integral to cancer cell invasion and metastasis. By targeting uPA, this compound serves as a valuable tool for investigating the mechanisms of cancer progression and as a potential anti-metastatic agent. These application notes provide detailed protocols for utilizing this compound in various cell culture-based assays to assess its effects on cancer cell viability, proliferation, and invasion.
Mechanism of Action
This compound is a low molecular weight, 3-amidinophenylalanine-based serine protease inhibitor.[1] It directly inhibits the catalytic activity of uPA, thereby preventing the conversion of plasminogen to plasmin. Plasmin, a broad-spectrum protease, is responsible for the degradation of ECM components and the activation of matrix metalloproteinases (MMPs), which further contribute to tissue remodeling. By blocking this cascade, this compound effectively reduces the invasive capacity of cancer cells.[2][3]
Data Presentation
The following tables summarize the quantitative data available for this compound and its prodrug, Upamostat (WX-671), which is converted to the active metabolite WX-UK1 (this compound) in vivo.
| Compound | Parameter | Value | Cell Line/System | Reference |
| This compound (WX-UK1) | Kᵢ (uPA) | 0.41 µM | Enzyme Assay | [2] |
| This compound (WX-UK1) | Invasion Inhibition | Up to 50% | FaDu, HeLa | [2][4] |
| This compound (WX-UK1) | IC₅₀ (Cell Viability) | Not explicitly reported | HuCCT1 | [2] |
| UK-122 (uPA Inhibitor) | IC₅₀ (uPA activity) | 0.2 µM | Cell-free assay | |
| UK-122 (uPA Inhibitor) | IC₅₀ (Cytotoxicity) | >100 µM | CFPAC-1 | |
| Upamostat (WX-671) | Active Metabolite | WX-UK1 | in vivo | [2][5] |
Signaling Pathway
The urokinase-type plasminogen activator system is a critical pathway in cancer cell invasion and metastasis. The following diagram illustrates the key components of this pathway and the point of inhibition by this compound.
Caption: The uPA signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Preparation of this compound Stock Solution
-
Solubility : this compound (WX-UK1) is soluble in dimethyl sulfoxide (DMSO) and methanol.[2][6]
-
Stock Solution Preparation :
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in sterile DMSO. For example, for a compound with a molecular weight of 613.81 g/mol , dissolve 6.14 mg in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
-
Storage :
-
Working Solution Preparation :
-
On the day of the experiment, thaw an aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using sterile serum-free cell culture medium.
-
It is recommended to prepare fresh dilutions for each experiment.
-
Note : The final concentration of DMSO in the cell culture should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Cell Viability/Proliferation Assay (MTT/WST-1 Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Caption: Workflow for a typical cell viability assay.
Materials:
-
Cancer cell line of interest (e.g., FaDu, HeLa, HuCCT1)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium Salt) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid)
-
Microplate reader
Procedure:
-
Cell Seeding :
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 2,000 - 5,000 cells per well in 100 µL of complete culture medium.[8] The optimal seeding density should be determined empirically for each cell line to ensure they are in the logarithmic growth phase at the time of analysis.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Treatment with this compound :
-
Prepare serial dilutions of this compound in serum-free medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT/WST-1 Assay :
-
For MTT Assay :
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
-
For WST-1 Assay :
-
Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
-
-
Data Acquisition and Analysis :
-
Measure the absorbance at 570 nm (for MTT) or 450 nm (for WST-1) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration and determine the IC₅₀ value (the concentration of this compound that inhibits cell viability by 50%).
-
Cell Invasion Assay (Matrigel-Coated Transwell Assay)
This protocol provides a method to assess the effect of this compound on the invasive potential of cancer cells.
Caption: Workflow for a Matrigel cell invasion assay.
Materials:
-
Cancer cell line of interest (e.g., FaDu, HeLa)
-
Complete and serum-free cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Matrigel Basement Membrane Matrix
-
Cold, sterile pipette tips and microcentrifuge tubes
-
Cotton swabs
-
Fixation solution (e.g., 100% methanol or 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet or DAPI)
-
Microscope with a camera
Procedure:
-
Preparation of Matrigel-Coated Inserts :
-
Thaw Matrigel on ice overnight at 4°C.
-
Dilute the Matrigel with cold, serum-free medium to a final concentration of 200 µg/mL.[3] Keep all reagents and materials on ice.
-
Add 100 µL of the diluted Matrigel solution to the center of the apical chamber of the Transwell inserts.
-
Incubate the plate at 37°C for at least 2-3 hours to allow the Matrigel to solidify.[3]
-
-
Cell Seeding and Treatment :
-
Serum-starve the cells for 24 hours prior to the assay by culturing them in serum-free medium.
-
Trypsinize and resuspend the cells in serum-free medium at a concentration of 2.5 x 10⁵ to 5 x 10⁵ cells/mL.
-
In the apical chamber of the Matrigel-coated inserts, add 100 µL of the cell suspension containing the desired concentration of this compound or vehicle control.
-
In the basolateral (lower) chamber, add 600 µL of complete medium containing a chemoattractant (e.g., 10% FBS).
-
-
Incubation :
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours. The incubation time should be optimized for each cell line.
-
-
Fixation and Staining :
-
After incubation, carefully remove the medium from the apical and basolateral chambers.
-
Gently remove the non-invading cells from the top surface of the membrane with a cotton swab.
-
Fix the invading cells on the bottom of the membrane by immersing the insert in fixation solution for 10-20 minutes.
-
Wash the inserts with PBS and stain with Crystal Violet for 15-30 minutes or with DAPI for 5 minutes.
-
-
Imaging and Quantification :
-
Wash the inserts with water to remove excess stain and allow them to air dry.
-
Using a microscope, count the number of stained cells in several random fields of view for each insert.
-
Calculate the average number of invading cells per field and compare the results between the this compound treated groups and the control group. The results can be expressed as a percentage of invasion inhibition.
-
Troubleshooting
-
Low Cell Viability in Control Wells :
-
Check for contamination in the cell culture.
-
Ensure the seeding density is appropriate and cells are in a healthy, logarithmic growth phase.
-
Verify the quality and expiration date of the culture medium and supplements.
-
-
High Variability Between Replicates :
-
Ensure accurate and consistent cell seeding and reagent addition. Use a multichannel pipette for adding reagents.
-
Mix cell suspensions thoroughly before seeding to ensure a uniform cell distribution.
-
-
No or Low Cell Invasion in Control Wells :
-
Confirm that the chemoattractant is present in the lower chamber and that the concentration is optimal.
-
Check the pore size of the Transwell insert; it should be appropriate for the cell type.
-
Ensure the Matrigel layer is not too thick.
-
The incubation time may need to be extended.
-
-
This compound Precipitation :
-
Ensure the final DMSO concentration in the culture medium is low (e.g., <0.5%).
-
Prepare fresh dilutions of this compound from the stock solution for each experiment.
-
These application notes and protocols are intended to serve as a guide. Researchers should optimize the conditions for their specific experimental setup and cell lines.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Combined Antitumor Effect of the Serine Protease Urokinase Inhibitor Upamostat and the Sphingosine Kinase 2 Inhibitor Opaganib on Cholangiocarcinoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of the invasion capacity of carcinoma cells by WX-UK1, a novel synthetic inhibitor of the urokinase-type plasminogen activator system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. The autoactivation of human single-chain urokinase-type plasminogen activator (uPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for UKI-1 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction:
UKI-1, also known as WX-UK1, is a potent and selective synthetic inhibitor of the urokinase-type plasminogen activator (uPA). The uPA system is critically involved in cancer progression, particularly in tumor invasion and metastasis, through the degradation of the extracellular matrix.[1][2][3] Inhibition of uPA represents a promising therapeutic strategy for various solid tumors.[1][2][4] Preclinical animal studies have demonstrated the anti-tumor and anti-metastatic efficacy of this compound and its derivatives.[5][6]
These application notes provide a comprehensive overview of the dosages and experimental protocols for this compound and related compounds in animal studies, based on published literature. The information is intended to guide researchers in designing and conducting their own in vivo experiments.
Data Presentation: this compound and Related Compounds Dosage in Animal Studies
The following tables summarize the quantitative data from key preclinical studies involving this compound (WX-UK1) and its related compounds, upamostat (WX-671) and WX-340.
| Compound | Animal Model | Tumor Type | Route of Administration | Dosage | Duration | Observed Effects | Reference |
| This compound (WX-UK1) | Brown Norwegian (BN) rats | BN472 rat breast tumor (orthotopically transplanted) | Subcutaneous | 0.15 - 0.3 mg/kg/day | Up to 35 days | Dose-dependent impairment of primary tumor growth and metastasis. | [5][6] |
| This compound (WX-UK1) | Animal models (unspecified) | Solid tumors | Not specified | 0.3 mg/kg and 1 mg/kg | Not specified | Inhibition of mean tumor size by 48% and 53%, respectively. | |
| Upamostat (WX-671) | Rat model | CA20948 pancreatic adenocarcinoma | Not specified | Not specified | Not specified | Demonstrated anti-metastatic and anti-tumor activity. | |
| Upamostat (WX-671) | Rat model | BN472 mammary tumor | Not specified | Not specified | Not specified | Additive effect in combination with gemcitabine. | |
| WX-340 | Mouse (xenograft) | Anaplastic Thyroid Cancer (BHT-101 cells) | Intraperitoneal | 0.01, 0.1, 1, 10 mg/kg/day | Not specified | Unable to significantly reduce tumor growth. |
Signaling Pathway: Urokinase Plasminogen Activator (uPA) System
The primary mechanism of action of this compound is the inhibition of the uPA signaling pathway. A diagram of this pathway is provided below to illustrate the key molecular interactions and the point of intervention for this compound.
Caption: Urokinase Plasminogen Activator (uPA) Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound in a Rat Breast Cancer Model
This protocol is based on the methodology described by Setyono-Han et al., 2005.[5][6]
1. Animal Model:
-
Species: Female Brown Norwegian (BN) rats.
-
Tumor Cell Line: BN472 rat mammary carcinoma cells.
2. Tumor Cell Implantation:
-
Harvest BN472 tumor cells from a donor rat.
-
Prepare a single-cell suspension in a suitable medium (e.g., RPMI 1640).
-
Orthotopically transplant the tumor cells into the mammary fat pad of the recipient rats.
3. Drug Preparation and Administration:
-
Compound: L-enantiomer of WX-UK1 (this compound).
-
Vehicle: Prepare a suitable vehicle for subcutaneous administration. The original study does not specify the vehicle, but a common choice would be a sterile saline solution or a solution containing a small percentage of a solubilizing agent like DMSO, further diluted in saline or corn oil.
-
Dosage: Prepare solutions to administer doses ranging from 0.15 to 0.3 mg/kg of body weight.
-
Route of Administration: Subcutaneous (s.c.) injection.
-
Dosing Schedule: Administer the prepared this compound solution or vehicle control once daily.
-
Duration: Continue the treatment for up to 35 days.
4. Monitoring and Endpoints:
-
Tumor Growth: Measure the primary tumor size regularly (e.g., twice weekly) using calipers. Calculate tumor volume using the formula: (length x width²) / 2.
-
Metastasis: At the end of the study, euthanize the animals and perform a necropsy.
-
Count the number of lung metastases (foci).
-
Excise and weigh the axillary lymph nodes to assess metastatic burden.
-
-
Toxicity: Monitor the general health of the animals daily. Record body weight regularly (e.g., twice weekly) to assess any treatment-related toxicity. At necropsy, major organs can be collected for histopathological analysis.
5. Statistical Analysis:
-
Compare the tumor growth curves between the treatment and control groups using appropriate statistical methods (e.g., two-way ANOVA).
-
Compare the number of lung metastases and the weight of axillary lymph nodes between groups using a non-parametric test (e.g., Mann-Whitney U test).
-
A p-value of < 0.05 is typically considered statistically significant.
Experimental Workflow Diagram
Caption: Workflow for an in vivo efficacy study of this compound in a rat breast cancer model.
Disclaimer: These application notes and protocols are intended for informational purposes only and should be adapted to the specific needs of your research and institutional guidelines. Always adhere to ethical and regulatory requirements for animal research.
References
- 1. WX-UK1 | C32H48ClN5O5S | CID 9939426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What uPA inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 5. Suppression of rat breast cancer metastasis and reduction of primary tumour growth by the small synthetic urokinase inhibitor WX-UK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for UKI-1: A Potent uPA Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of UKI-1, a potent inhibitor of the urokinase-type plasminogen activator (uPA), in pre-clinical research. This document is intended to guide researchers in the effective use of this compound in a variety of in vitro experiments.
Introduction to this compound
This compound is a small molecule, synthetic inhibitor of the urokinase-type plasminogen activator system. It acts as a potent and selective inhibitor of uPA, a serine protease that plays a critical role in the degradation of the extracellular matrix (ECM). By inhibiting uPA, this compound can effectively block the activation of plasminogen to plasmin, a key step in the proteolytic cascade associated with cancer cell invasion and metastasis. Its ability to impede these processes makes it a valuable tool for cancer research and drug development.
Physicochemical and Solubility Data
Proper handling and solubilization of this compound are critical for obtaining reliable and reproducible experimental results. The following table summarizes the key physicochemical and solubility properties of this compound.
| Property | Value | Reference(s) |
| Molecular Weight | 613.81 g/mol | [1] |
| Synonyms | WX-UK1, UKI-1C | [1] |
| Mechanism of Action | Inhibitor of urokinase-type plasminogen activator (uPA) | [1] |
| Ki Value | 0.41 µM for uPA | [1] |
| Solubility in DMSO | ≥ 28 mg/mL (≥ 45.62 mM) | [1] |
| Appearance | Solid powder |
Preparation of this compound for In Vitro Experiments
Due to its lipophilic nature, this compound requires careful preparation for use in aqueous cell culture media. The following protocol provides a step-by-step guide for the preparation of this compound stock and working solutions.
Materials
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, pre-warmed cell culture medium (e.g., DMEM, RPMI-1640)
-
Vortex mixer
-
Sonicator (optional)
Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)
-
Calculate the required amount of this compound: Based on its molecular weight of 613.81 g/mol , weigh the appropriate amount of this compound powder to prepare the desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution, you will need 6.14 mg of this compound.
-
Dissolve in DMSO: In a sterile microcentrifuge tube, add the calculated volume of anhydrous, sterile DMSO to the weighed this compound powder.
-
Ensure complete dissolution: Vortex the solution vigorously until the this compound is completely dissolved. If necessary, gently warm the tube to 37°C or sonicate for a few minutes to aid dissolution. Visually inspect the solution to ensure no particulate matter remains.
-
Storage: Aliquot the 10 mM stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Protocol for Preparation of this compound Working Solutions in Cell Culture Medium
Best Practices to Avoid Precipitation:
The abrupt change in solvent polarity when diluting a concentrated DMSO stock into aqueous media can cause the compound to precipitate. To minimize this, a stepwise dilution is recommended. The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[2] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
Pre-warm the cell culture medium: Ensure your complete cell culture medium (containing serum, if applicable) is pre-warmed to 37°C.
-
Prepare an intermediate dilution (optional but recommended): For higher final concentrations, it is advisable to first prepare an intermediate dilution of the this compound stock solution in a small volume of serum-free medium or PBS.
-
Final dilution: Add the required volume of the this compound stock solution (or intermediate dilution) dropwise to the pre-warmed complete cell culture medium while gently swirling or vortexing. This gradual addition helps to prevent localized high concentrations of DMSO that can lead to precipitation.
-
Visual inspection: After dilution, visually inspect the working solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it should not be used.
Urokinase-Type Plasminogen Activator (uPA) Signaling Pathway
The following diagram illustrates the central role of the uPA system in mediating extracellular matrix degradation and cell signaling, and the point of inhibition by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the biological activity of this compound.
In Vitro Cell Invasion Assay (Boyden Chamber Assay)
This assay measures the ability of cancer cells to invade through a basement membrane matrix, a process that is often dependent on uPA activity.
Materials:
-
Boyden chamber inserts (e.g., 24-well format with 8 µm pore size)
-
Matrigel™ or other basement membrane extract
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
This compound working solutions
-
Cotton swabs
-
Methanol
-
Crystal Violet staining solution
-
Light microscope
Protocol:
-
Coat inserts with Matrigel: Thaw Matrigel on ice. Dilute the Matrigel to the desired concentration with cold, serum-free medium. Add a thin layer of the diluted Matrigel to the upper surface of the Boyden chamber inserts. Incubate at 37°C for at least 1 hour to allow the gel to solidify.
-
Prepare cells: Culture cancer cells to 70-80% confluency. The day before the assay, serum-starve the cells by replacing the complete medium with serum-free medium.
-
Harvest and resuspend cells: On the day of the assay, harvest the cells using a non-enzymatic cell dissociation buffer. Resuspend the cells in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
Set up the invasion assay:
-
Add complete medium (containing a chemoattractant like 10% FBS) to the lower wells of the 24-well plate.
-
Add the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Add different concentrations of this compound working solutions or the vehicle control (DMSO) to the cell suspension in the upper chamber.
-
-
Incubate: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 12-48 hours, depending on the cell type's invasive potential.
-
Fix and stain cells:
-
After incubation, carefully remove the inserts from the wells.
-
Use a cotton swab to gently remove the non-invading cells and Matrigel from the upper surface of the membrane.
-
Fix the invading cells on the lower surface of the membrane by immersing the inserts in methanol for 10 minutes.
-
Stain the fixed cells with Crystal Violet solution for 15-20 minutes.
-
-
Quantify invasion:
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Using a light microscope, count the number of stained, invaded cells on the lower surface of the membrane in several random fields of view.
-
Alternatively, the stain can be eluted with a destaining solution (e.g., 10% acetic acid) and the absorbance can be measured using a plate reader.[3]
-
Western Blot Analysis of uPA and uPAR Expression
This protocol allows for the detection and quantification of uPA and its receptor, uPAR, in cell lysates.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against uPA and uPAR
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell lysis: Treat cells with this compound or vehicle control for the desired time. Wash the cells with ice-cold PBS and then lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and protein transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against uPA or uPAR (refer to the manufacturer's datasheet for recommended dilutions) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Perform densitometric analysis of the protein bands using appropriate software.
-
Normalize the expression of uPA and uPAR to the loading control.
-
Experimental Workflow and Logic
The following diagram outlines a logical workflow for investigating the effects of this compound on cancer cell invasion.
By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the role of the uPA system in cancer biology and to explore its potential as a therapeutic agent.
References
Application Notes: FAK Inhibitors in Breast Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cellular adhesion, proliferation, migration, and survival.[1] In the context of oncology, FAK is frequently overexpressed in various tumors, including breast cancer, where its elevated activity is associated with tumor progression, metastasis, and resistance to therapy.[1][2] Consequently, FAK has emerged as a promising therapeutic target, and the investigation of FAK inhibitors is an active area of research. This document provides an overview of the application of FAK inhibitors in breast cancer cell line research, including their mechanism of action, effects on cellular signaling, and protocols for in vitro evaluation.
Note: While the user requested information specifically on "UKI-1," extensive searches did not yield specific data for this compound in the context of breast cancer research. Therefore, these application notes provide a general overview of FAK inhibitors in this field.
Mechanism of Action
FAK inhibitors typically function by competing with ATP for binding to the kinase domain of FAK, thereby preventing its autophosphorylation at tyrosine 397 (Y397). This initial autophosphorylation event is critical for the recruitment and activation of other signaling proteins, most notably Src family kinases.[2] By inhibiting this step, FAK inhibitors effectively block the downstream signaling cascades that promote cancer cell survival and metastasis.
One of the key pathways modulated by FAK is the PI3K/Akt signaling cascade, which is a central regulator of cell growth, proliferation, and survival.[3] FAK can activate the PI3K/Akt pathway, and its inhibition can lead to decreased signaling through this axis, contributing to the anti-tumor effects.[3]
Key Signaling Pathways
The inhibition of FAK impacts several critical signaling pathways implicated in breast cancer progression.
FAK/Src Signaling
The FAK/Src complex is a central signaling hub that regulates cell migration, invasion, and survival. Inhibition of FAK prevents the formation and activation of this complex, leading to a reduction in these pro-tumorigenic processes.
PI3K/Akt/mTOR Pathway
FAK activation is known to stimulate the PI3K/Akt/mTOR pathway, which is frequently dysregulated in breast cancer.[3][4] FAK inhibitors can suppress this pathway, leading to decreased cell proliferation and survival.
A diagram illustrating the central role of FAK in these signaling pathways is provided below.
Quantitative Data Summary
While specific IC50 values for this compound in breast cancer cell lines are not available in the reviewed literature, the following table provides a general range of IC50 values observed for other FAK inhibitors in common breast cancer cell lines. These values can vary depending on the specific compound, cell line, and assay conditions.
| Cell Line | Receptor Status | General IC50 Range for FAK Inhibitors (µM) |
| MCF-7 | ER+, PR+/-, HER2- | 1 - 10 |
| MDA-MB-231 | Triple-Negative (ER-, PR-, HER2-) | 0.5 - 5 |
| SK-BR-3 | HER2+ | 1 - 15 |
| BT-474 | ER+, PR+, HER2+ | 1 - 10 |
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the efficacy of FAK inhibitors in breast cancer cell lines.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, SK-BR-3)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
FAK inhibitor stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the FAK inhibitor in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the FAK inhibitor dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for Signaling Pathway Modulation
This technique is used to detect changes in the expression and phosphorylation of key proteins in a signaling pathway.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-FAK, anti-p-FAK (Y397), anti-Akt, anti-p-Akt (S473), anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Harvest the treated and untreated cells by trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
The following diagram illustrates the general workflow for evaluating a FAK inhibitor.
Conclusion
FAK inhibitors represent a promising class of targeted therapies for breast cancer. The protocols and information provided in these application notes offer a framework for the in vitro evaluation of these compounds. By assessing their impact on cell viability, key signaling pathways, and apoptosis, researchers can gain valuable insights into their therapeutic potential and mechanisms of action in breast cancer cell lines. Further investigation into specific inhibitors and their effects in various breast cancer subtypes is warranted to advance their clinical development.
References
Application Notes and Protocols for Studying Tumor Metastasis with UKI-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor metastasis, the spread of cancer cells from the primary tumor to distant organs, is the leading cause of cancer-related mortality. A critical process in metastasis is the degradation of the extracellular matrix (ECM), which allows cancer cells to invade surrounding tissues and enter the bloodstream or lymphatic system. The urokinase-type plasminogen activator (uPA) system plays a pivotal role in this process. UKI-1 (also known as WX-UK1) is a potent and selective small molecule inhibitor of uPA, a serine protease that is frequently overexpressed in various cancers and correlates with poor prognosis. By inhibiting uPA, this compound presents a promising tool for studying and potentially inhibiting tumor metastasis.
These application notes provide a comprehensive overview of the use of this compound in tumor metastasis research, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key in vitro and in vivo experiments.
Mechanism of Action
This compound is a low molecular weight, synthetic inhibitor of the urokinase-type plasminogen activator system.[1] It directly inhibits the enzymatic activity of uPA with a Ki of 0.41 μM.[2] The uPA system is a key player in cancer invasion and metastasis.[1][2] uPA converts the zymogen plasminogen into the active serine protease plasmin. Plasmin, in turn, degrades various components of the ECM, including fibronectin and laminin, and activates matrix metalloproteinases (MMPs), which further contribute to ECM degradation. This breakdown of the ECM barrier facilitates the invasion of cancer cells into surrounding tissues and their intravasation into blood vessels.
By inhibiting uPA, this compound blocks this proteolytic cascade, thereby preventing ECM degradation and impeding the invasive and migratory capabilities of cancer cells.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay | This compound Concentration | Effect | Citation |
| FaDu | Head and Neck Squamous Cell Carcinoma | Matrigel Invasion | Not Specified | Up to 50% decrease in tumor cell invasion | [1] |
| HeLa | Cervical Carcinoma | Matrigel Invasion | Not Specified | Up to 50% decrease in tumor cell invasion | [1] |
Further research is needed to establish a comprehensive profile of this compound's IC50 values across a broader range of cancer cell lines for proliferation, migration, and invasion.
In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Treatment Regimen | Effect | Citation |
| Rat | Pancreatic Adenocarcinoma | Not Specified | Significantly reduced number of metastatic lesions and tumor growth | [2] |
| Rat | Mammary Adenocarcinoma | Not Specified | Significantly reduced number of metastatic lesions and tumor growth | [2] |
More detailed quantitative data from in vivo studies, including specific tumor volume reduction and metastasis quantification, are needed to fully assess the therapeutic potential of this compound.
Signaling Pathway
The uPA system initiates a signaling cascade that promotes cell migration, invasion, and proliferation. The binding of uPA to its receptor, uPAR, on the cell surface is a critical step. This interaction not only localizes the proteolytic activity of uPA but also triggers intracellular signaling pathways that contribute to the metastatic phenotype. This compound, by inhibiting uPA's enzymatic activity, disrupts these downstream events.
Experimental Protocols
Cell Viability/Proliferation Assay
This protocol is to determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (WX-UK1)
-
DMSO (vehicle control)
-
96-well plates
-
MTT or WST-1 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.1 µM to 100 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT (5 mg/mL in PBS) or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Cell Migration (Wound Healing) Assay
This assay assesses the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Serum-free medium
-
This compound (WX-UK1)
-
DMSO (vehicle control)
-
6-well or 12-well plates
-
200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well or 12-well plate and grow to a confluent monolayer.
-
Create a "wound" by scratching the monolayer with a sterile 200 µL pipette tip.
-
Gently wash the cells twice with serum-free medium to remove detached cells.
-
Add serum-free medium containing different concentrations of this compound (e.g., 0, 1, 10, 50 µM) or vehicle control.
-
Capture images of the wound at 0 hours.
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Capture images of the same wound area at different time points (e.g., 6, 12, 24 hours).
-
Measure the width of the wound at each time point and calculate the percentage of wound closure.
In Vitro Cell Invasion Assay (Boyden Chamber)
This assay evaluates the effect of this compound on the invasive potential of cancer cells through a basement membrane matrix.
Materials:
-
Cancer cell line of interest
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
This compound (WX-UK1)
-
DMSO (vehicle control)
-
Boyden chamber inserts (8 µm pore size) with Matrigel coating
-
24-well plates
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet for staining
-
Microscope
Procedure:
-
Rehydrate the Matrigel-coated inserts according to the manufacturer's instructions.
-
In the lower chamber of the 24-well plate, add 600 µL of complete medium (containing serum as a chemoattractant).
-
Harvest and resuspend the cancer cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
In separate tubes, pre-incubate the cell suspension with different concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Add 200 µL of the cell suspension containing this compound or vehicle to the upper chamber of the inserts.
-
Incubate the plate for 12-48 hours (depending on the cell line) at 37°C in a 5% CO₂ incubator.
-
After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet for 20 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Count the number of invaded cells in several random fields under a microscope.
Urokinase (uPA) Activity Assay
This protocol measures the enzymatic activity of uPA and its inhibition by this compound.
Materials:
-
Recombinant human uPA
-
Chromogenic or fluorogenic uPA substrate
-
Assay buffer (e.g., Tris-HCl, pH 8.5)
-
This compound (WX-UK1)
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare a solution of recombinant human uPA in assay buffer.
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add a fixed amount of uPA to each well.
-
Add the different concentrations of this compound to the respective wells and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the uPA substrate to each well.
-
Immediately measure the absorbance or fluorescence at the appropriate wavelength in kinetic mode for 15-30 minutes using a microplate reader.
-
Calculate the rate of substrate cleavage (V₀) for each concentration of this compound.
-
Plot the V₀ against the this compound concentration to determine the IC50 value for uPA inhibition.
Western Blot Analysis
This protocol is to analyze the expression levels of uPA and its receptor (uPAR) in cancer cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
This compound (WX-UK1)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against uPA, uPAR, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cancer cells with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Lyse the cells and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Perform densitometry analysis to quantify the protein expression levels relative to the loading control.
In Vivo Tumor Metastasis Model
This protocol describes a general procedure for evaluating the anti-metastatic efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line capable of metastasis (e.g., MDA-MB-231 for breast cancer)
-
This compound (WX-UK1)
-
Vehicle control
-
Matrigel (optional, for subcutaneous injection)
-
Calipers for tumor measurement
-
Bioluminescence imaging system (if using luciferase-expressing cells)
Procedure:
-
Inject cancer cells into the mice. Common routes include:
-
Subcutaneous: Inject cells mixed with Matrigel into the flank to form a primary tumor and monitor for spontaneous metastasis.
-
Intravenous (tail vein): Inject cells directly into the bloodstream to model lung metastasis.
-
Orthotopic: Inject cells into the primary organ of origin (e.g., mammary fat pad for breast cancer).
-
-
Once tumors are established or after a set period for the experimental metastasis model, randomize the mice into treatment and control groups.
-
Administer this compound or vehicle to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Monitor tumor growth by measuring tumor volume with calipers (for subcutaneous models) or by bioluminescence imaging.
-
Monitor the overall health and body weight of the mice.
-
At the end of the study, euthanize the mice and harvest primary tumors and relevant organs (e.g., lungs, liver, lymph nodes).
-
Quantify the number and size of metastatic nodules in the harvested organs. This can be done by visual inspection, histology (H&E staining), or bioluminescence imaging of ex vivo organs.
-
Analyze the primary tumors for changes in the uPA/uPAR pathway via immunohistochemistry or western blotting.
Conclusion
This compound is a valuable research tool for investigating the role of the urokinase-type plasminogen activator system in tumor metastasis. Its potent inhibitory activity against uPA allows for the elucidation of the downstream effects of this key protease in cancer cell invasion and spread. The protocols provided here offer a framework for researchers to study the efficacy of this compound in various in vitro and in vivo models of metastasis. Further studies are warranted to expand the quantitative data on this compound's activity across a wider range of cancer types and to optimize its potential as a therapeutic agent.
References
Application Notes and Protocols for UKI-1 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
UKI-1 (also known as WX-UK1) is a potent, small-molecule inhibitor of the urokinase-type plasminogen activator (uPA). The uPA system is critically involved in cancer progression, particularly in processes of invasion and metastasis. By inhibiting uPA, this compound presents a promising therapeutic strategy for various solid tumors.[1][2] This document provides detailed application notes and protocols for the administration of this compound and its orally available prodrug, upamostat (WX-671), in mouse models of cancer, based on preclinical data.
Mechanism of Action
This compound is a non-cytotoxic, 3-amidinophenylalanine-based compound that functions as a serine protease inhibitor.[1] Its primary target is the urokinase-type plasminogen activator (uPA). The binding of uPA to its receptor (uPAR) on the cell surface initiates a proteolytic cascade that leads to the conversion of plasminogen to plasmin. Plasmin, in turn, degrades components of the extracellular matrix (ECM) and activates matrix metalloproteinases (MMPs), facilitating tumor cell invasion and metastasis. This compound directly inhibits the enzymatic activity of uPA, thereby blocking this cascade and reducing the invasive potential of cancer cells.[1][2]
Signaling Pathway
The uPA/uPAR system is a key regulator of extracellular proteolysis and cell signaling, contributing to cancer cell migration, invasion, and proliferation. Inhibition of uPA by this compound disrupts these downstream effects.
Quantitative Data Summary
The following tables summarize the reported in vivo efficacy of this compound (WX-UK1) and its prodrug upamostat in various rodent cancer models.
Table 1: In Vivo Efficacy of this compound (WX-UK1) in Rodent Tumor Models
| Cancer Model | Animal Model | Administration Route | Dosage | Treatment Schedule | Outcome | Reference |
| Breast Cancer | Rat | Not Specified | 0.3 mg/kg | Not Specified | 48% inhibition of mean tumor size | [3] |
| Breast Cancer | Rat | Not Specified | 1.0 mg/kg | Not Specified | 53% inhibition of mean tumor size | [3] |
| Murine Lung Carcinoma | Mouse | Intraperitoneal (i.p.) | 100 mg/kg | Twice daily | 43% reduction in primary tumor growth | [3] |
| Metastatic Breast Adenocarcinoma | Rat | Not Specified | Not Specified | Not Specified | Reduced metastasis | [3] |
Table 2: In Vivo Efficacy of Upamostat (WX-671, prodrug of this compound) in a Mouse Tumor Model
| Cancer Model | Animal Model | Administration Route | Dosage | Treatment Schedule | Outcome | Reference |
| Cholangiocarcinoma (Patient-Derived Xenograft) | Nude Mouse | Oral Gavage | 70 mg/kg | Once daily for 6 weeks | Significant suppression of tumor growth | [2] |
Experimental Protocols
Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines a typical workflow for assessing the in vivo efficacy of this compound in a mouse xenograft model.
Protocol 1: Intraperitoneal (i.p.) Administration of this compound in a Murine Lung Carcinoma Model
-
Materials:
-
This compound (WX-UK1)
-
Sterile Phosphate-Buffered Saline (PBS) or other suitable vehicle
-
Lewis Lung Carcinoma (LLC) cells
-
Immunocompromised mice (e.g., C57BL/6)
-
Syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
-
Procedure:
-
Tumor Cell Implantation: Inject LLC cells subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Allow tumors to establish to a palpable size (e.g., approximately 150 mm³).
-
Randomization: Randomly assign mice to treatment and control groups.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the final concentration with sterile PBS. A final injection volume of 100-200 µL is typical for mice.
-
Administration: Administer this compound at a dose of 100 mg/kg via intraperitoneal injection twice daily. The control group should receive vehicle only.
-
Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = 0.5 x length x (width)². Monitor the body weight and general health of the mice regularly.
-
Endpoint: Continue treatment for the specified duration (e.g., until tumors in the control group reach a predetermined size). Euthanize mice and excise tumors for further analysis (e.g., weight, histology).
-
Protocol 2: Oral Gavage Administration of Upamostat in a Cholangiocarcinoma PDX Model
-
Materials:
-
Upamostat (WX-671)
-
Vehicle (e.g., phosphate buffer)
-
Patient-Derived Xenograft (PDX) tissue of cholangiocarcinoma
-
Immunocompromised mice (e.g., nude mice)
-
Oral gavage needles
-
Syringes
-
Calipers for tumor measurement
-
-
Procedure:
-
Tumor Implantation: Implant PDX tissue subcutaneously into the flank of the nude mice.
-
Tumor Growth Monitoring: Allow tumors to establish to a palpable size.
-
Randomization: Randomize mice into treatment and control groups.
-
Upamostat Preparation: Suspend upamostat in the vehicle at the desired concentration.
-
Administration: Administer upamostat at a dose of 70 mg/kg via oral gavage once daily for 6 weeks. The control group receives the vehicle.
-
Monitoring: Measure tumor volume and body weight three times a week.
-
Endpoint: At the end of the 6-week treatment period, euthanize the mice and collect tumors for analysis.
-
Pharmacokinetics and Toxicity
Pharmacokinetics: Specific pharmacokinetic parameters for this compound or upamostat in mice are not extensively reported in publicly available literature. However, preclinical studies with the oral prodrug upamostat have demonstrated good bioavailability and sustained tissue levels of the active metabolite, WX-UK1.[1] Pharmacokinetic analyses have been performed on mouse plasma samples, indicating that methods for its detection and quantification are established.[2]
Toxicity: Preclinical safety studies of upamostat, including acute and subchronic toxicity studies in rodents, have shown good safety and tolerability.[3] In a study using a related uPA inhibitor, WXC-340, repeated administration in mice was well-tolerated with no signs of overt toxicity, changes in body weight, or skin irritation at the injection site.[4] In a cholangiocarcinoma PDX mouse model, treatment with upamostat at 70 mg/kg daily for 6 weeks did not result in significant changes in body weight, suggesting a favorable toxicity profile at this therapeutic dose.[2]
Disclaimer: These protocols and application notes are intended for research purposes only and are based on published preclinical data. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal welfare. Appropriate safety precautions should be taken when handling chemical compounds.
References
- 1. Upamostat: a serine protease inhibitor for antiviral, gastrointestinal, and anticancer indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combined Antitumor Effect of the Serine Protease Urokinase Inhibitor Upamostat and the Sphingosine Kinase 2 Inhibitor Opaganib on Cholangiocarcinoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experience in Phase I Trials and an Upcoming Phase II Study with uPA Inhibitors in Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of urokinase plasminogen activator with a novel enzyme inhibitor, wxc-340, ameliorates endotoxin and surgery-accelerated growth of murine metastases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring UKI-1 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
UKI-1 (also known as WX-UK1) is a potent and specific small molecule inhibitor of the urokinase-type plasminogen activator (uPA), a serine protease critically involved in tumor invasion and metastasis.[1] Unlike kinase inhibitors, this compound exerts its anti-cancer effects by targeting the uPA system, which plays a pivotal role in the degradation of the extracellular matrix (ECM), a key step in cancer cell dissemination. These application notes provide a detailed overview of the techniques and protocols for measuring the efficacy of this compound in both in vitro and in vivo settings.
Mechanism of Action of this compound
This compound directly inhibits the enzymatic activity of uPA, which is responsible for converting plasminogen to plasmin. Plasmin, a broad-spectrum protease, degrades various components of the ECM, facilitating cancer cell invasion and migration. By inhibiting uPA, this compound effectively blocks this cascade, thereby reducing the invasive potential of cancer cells.[1][2]
Urokinase-Type Plasminogen Activator (uPA) Signaling Pathway
The following diagram illustrates the central role of uPA in the degradation of the extracellular matrix and the point of inhibition by this compound.
Quantitative Data on uPA Inhibitor Efficacy
The efficacy of this compound and other uPA inhibitors can be quantified using various biochemical and cell-based assays. The following tables summarize key efficacy parameters.
Table 1: Biochemical Potency of this compound and Other uPA Inhibitors
| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| This compound (WX-UK1) | uPA | Enzymatic Assay | 410 | N/A | [1] |
| UK-371,804 | uPA | Enzymatic Assay | 10 | 890 | [3] |
| UK-356,202 | uPA | Enzymatic Assay | 37 | N/A | [3] |
| Biphenyl amidine 1 | uPA | Enzymatic Assay | N/A | 98 | [3] |
| UK122 | uPA | Cell-free Indirect uPA Assay | N/A | 200 | [4] |
N/A: Not Available
Table 2: Cellular Efficacy of this compound
| Cell Line | Assay Type | This compound Concentration (µg/mL) | Effect | Reference |
| FaDu (SCCHN) | Matrigel Invasion Assay | 0.1 - 1.0 | Up to 50% decrease in tumor cell invasion | [1][5] |
| HeLa (Cervical Carcinoma) | Matrigel Invasion Assay | 0.1 - 1.0 | Up to 50% decrease in tumor cell invasion | [1][5] |
| CFPAC-1 (Pancreatic Cancer) | Migration and Invasion Assay | Not specified | Significant inhibition of migration and invasion | [4] |
SCCHN: Squamous Cell Carcinoma of the Head and Neck
Experimental Protocols
Biochemical uPA Inhibition Assay
This protocol is designed to determine the direct inhibitory effect of this compound on the enzymatic activity of uPA.
Materials:
-
Human urokinase-type plasminogen activator (uPA)
-
Chromogenic or fluorogenic uPA substrate
-
Assay buffer (e.g., Tris-HCl, pH 8.5)
-
This compound (or other test compounds)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serially dilute this compound to various concentrations in the assay buffer.
-
In a 96-well plate, add the diluted this compound solutions.
-
Add the uPA enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the uPA substrate to each well.
-
Immediately measure the absorbance or fluorescence at regular intervals using a microplate reader.
-
Calculate the rate of substrate cleavage for each this compound concentration.
-
Plot the reaction rates against the inhibitor concentrations to determine the IC50 value. The Ki value can be determined using the Cheng-Prusoff equation if the KM of the substrate is known.
Cell Invasion Assay (Boyden Chamber Assay)
This protocol measures the ability of cancer cells to invade through a basement membrane matrix, a process that is dependent on proteases like uPA.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Urokinase-type plasminogen activator (uPA) regulates invasion and matrix remodelling in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a novel inhibitor of urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of the invasion capacity of carcinoma cells by WX-UK1, a novel synthetic inhibitor of the urokinase-type plasminogen activator system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for UKI-1 in Fibrosarcoma Cell Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosarcoma is a rare and aggressive malignancy of mesenchymal origin, characterized by its high rate of local recurrence and metastatic potential.[1] The urokinase-type plasminogen activator (uPA) system is a key player in cancer cell invasion and metastasis through its role in extracellular matrix degradation and cell signaling.[2] UKI-1 (also known as WX-UK1) is a potent and specific inhibitor of the urokinase-type plasminogen activator (uPA), with a Ki of 0.41 μM.[3] By targeting uPA, this compound presents a promising therapeutic strategy to impede the progression of fibrosarcoma. In vitro studies have demonstrated that this compound effectively inhibits the migration of highly invasive fibrosarcoma cells.[3]
These application notes provide a comprehensive overview of the use of this compound in fibrosarcoma research, including its mechanism of action, protocols for key experiments, and expected outcomes.
Mechanism of Action
This compound is a competitive inhibitor of urokinase-type plasminogen activator (uPA). uPA is a serine protease that converts the zymogen plasminogen into the active protease plasmin. Plasmin, in turn, degrades various components of the extracellular matrix (ECM) and activates matrix metalloproteinases (MMPs), facilitating tumor cell invasion and metastasis.[2] In fibrosarcoma cells, the uPA/uPAR system is often overexpressed, contributing to their aggressive phenotype.[4] By inhibiting uPA, this compound blocks this proteolytic cascade, thereby reducing the invasive capacity of fibrosarcoma cells. The binding of uPA to its receptor, uPAR, also initiates intracellular signaling pathways that promote cell proliferation, survival, and migration.[5][6] Inhibition of uPA by this compound is therefore expected to disrupt these pro-tumorigenic signals.
Data Presentation
While specific IC50 values for this compound on fibrosarcoma cell viability and apoptosis are not yet widely published, the following tables provide a template for presenting such quantitative data. Researchers should determine these values empirically for their specific fibrosarcoma cell line and experimental conditions.
Table 1: Effect of this compound on Fibrosarcoma Cell Viability (Illustrative)
| Fibrosarcoma Cell Line | Treatment Duration (hours) | IC50 (µM) |
| HT-1080 | 24 | To be determined |
| HT-1080 | 48 | To be determined |
| HT-1080 | 72 | To be determined |
| Other Cell Line | 24 | To be determined |
| Other Cell Line | 48 | To be determined |
| Other Cell Line | 72 | To be determined |
Table 2: Induction of Apoptosis by this compound in Fibrosarcoma Cells (Illustrative)
| Fibrosarcoma Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | % Apoptotic Cells (Annexin V+) |
| HT-1080 | Control (Vehicle) | 48 | To be determined |
| HT-1080 | Concentration 1 | 48 | To be determined |
| HT-1080 | Concentration 2 | 48 | To be determined |
| HT-1080 | Concentration 3 | 48 | To be determined |
Table 3: Inhibition of Fibrosarcoma Cell Invasion by this compound (Illustrative)
| Fibrosarcoma Cell Line | This compound Concentration (µM) | % Invasion Inhibition |
| HT-1080 | Control (Vehicle) | 0% |
| HT-1080 | Concentration 1 | To be determined |
| HT-1080 | Concentration 2 | To be determined |
| HT-1080 | Concentration 3 | To be determined |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the effects of this compound on fibrosarcoma cells. It is recommended to use a well-characterized fibrosarcoma cell line, such as HT-1080.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of fibrosarcoma cells.[7]
Materials:
-
Fibrosarcoma cells (e.g., HT-1080)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium. It is advisable to test a range of concentrations (e.g., 0.1 µM to 100 µM) based on its known Ki value.
-
Remove the medium from the cells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7]
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in fibrosarcomas cells treated with this compound using flow cytometry.[9][10]
Materials:
-
Fibrosarcoma cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 48 hours).
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[9]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Invasion Assay (Boyden Chamber Assay)
This protocol is for assessing the effect of this compound on the invasive potential of fibrosarcoma cells.[11][12]
Materials:
-
Fibrosarcoma cells
-
This compound
-
Boyden chamber inserts (8 µm pore size) for 24-well plates
-
Matrigel
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
Cotton swabs
-
Methanol for fixation
-
Crystal Violet for staining
Procedure:
-
Thaw Matrigel on ice and dilute with cold serum-free medium.
-
Coat the top of the Boyden chamber inserts with a thin layer of diluted Matrigel and allow it to solidify at 37°C.
-
Harvest fibrosarcoma cells and resuspend them in serum-free medium containing different concentrations of this compound (and a vehicle control).
-
Seed 5 x 10^4 cells into the upper chamber of the inserts.
-
Add complete medium to the lower chamber as a chemoattractant.
-
Incubate for 24-48 hours at 37°C.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the cells with Crystal Violet.
-
Count the number of invaded cells in several microscopic fields and calculate the percentage of invasion inhibition compared to the control.
Western Blot Analysis
This protocol is for examining the effect of this compound on the expression and phosphorylation of proteins in the uPA signaling pathway.[13][14]
Materials:
-
Fibrosarcoma cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-uPA, anti-uPAR, anti-phospho-ERK, anti-ERK, anti-phospho-Akt, anti-Akt, anti-MMP-2, anti-MMP-9, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat fibrosarcoma cells with this compound for the desired time.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[15]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualization of Signaling Pathways and Workflows
References
- 1. Current diagnostics and treatment of fibrosarcoma –perspectives for future therapeutic targets and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications [frontiersin.org]
- 3. Invasion Assay [www2.lbl.gov]
- 4. Plasminogen activator inhibitor from human fibrosarcoma cells binds urokinase-type plasminogen activator, but not its proenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Role of Urokinase Receptor in Tumor Progression and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. corning.com [corning.com]
- 12. snapcyte.com [snapcyte.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. CST | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Technical Support Center: UKI-1 Dissolution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with dissolving UKI-1.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the dissolution of this compound in a question-and-answer format.
Q1: My this compound is not dissolving in my chosen solvent. What should I do first?
A1: First, verify that you are using a recommended solvent. This compound has limited solubility in aqueous solutions but is soluble in organic solvents like DMSO.[1][2] Ensure the solvent is of high purity and anhydrous, as the presence of water can significantly impact solubility. For dimethyl sulfoxide (DMSO), it is highly recommended to use a new, unopened bottle, as DMSO is hygroscopic and readily absorbs moisture from the air, which can affect its solvating power.[2]
Q2: I am using DMSO, but the compound is still not dissolving completely. What are the next steps?
A2: If you are using DMSO and still facing dissolution issues, you can try the following troubleshooting steps:
-
Increase Sonication: Use an ultrasonic bath to aid dissolution. Extended sonication can help break down compound aggregates.[1][2]
-
Gentle Heating: Gently warm the solution to 37°C.[1] This can increase the solubility of this compound. Avoid excessive heat, as it may lead to degradation of the compound.
-
Vortexing: Vigorous vortexing can also help in dissolving the compound.
-
Solvent Quality: As mentioned, ensure your DMSO is of high purity and from a fresh stock.
Q3: Can I prepare a stock solution of this compound in a solvent other than 100% DMSO for my in vitro/in vivo experiments?
A3: Yes, it is possible to prepare this compound solutions in co-solvent systems, which is often necessary for biological experiments to avoid solvent toxicity. Here are a few protocols that yield a clear solution of at least 2.5 mg/mL:[2]
-
Protocol 1 (for in vivo use): 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Protocol 2 (for in vivo use): 10% DMSO and 90% (20% SBE-β-CD in Saline).
-
Protocol 3 (for in vivo use): 10% DMSO and 90% Corn Oil.
When using these multi-component solvent systems, add each solvent sequentially and ensure the solution is clear before adding the next component.
Q4: I have prepared a stock solution in DMSO, but a precipitate formed after storage. What happened and can I redissolve it?
A4: Precipitation upon storage, especially at low temperatures, can occur if the concentration of this compound is close to its saturation point in DMSO. To redissolve the precipitate, you can warm the vial to 37°C and sonicate until the solution becomes clear again.[1] To prevent this, it is advisable to prepare stock solutions at a concentration well below the maximum solubility and store them in small aliquots to avoid repeated freeze-thaw cycles. For storage, it is recommended to keep the stock solution at -20°C for use within one month or at -80°C for use within six months.[1]
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Concentration | Molarity | Notes |
| DMSO | ≥ 28 mg/mL | 45.62 mM | May require heating to 37°C and sonication.[1] |
| DMSO | 100 mg/mL | 162.92 mM | Requires ultrasonic agitation and newly opened, hygroscopic DMSO.[2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | 4.07 mM | Clear solution.[2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | 4.07 mM | Clear solution.[2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | 4.07 mM | Clear solution.[2] |
Detailed Experimental Protocol for Dissolving this compound
This protocol provides a step-by-step methodology for preparing a stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO (from a new, unopened bottle)
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile tips
-
Vortex mixer
-
Ultrasonic water bath
-
Water bath or incubator set to 37°C
Procedure:
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired concentration. It is recommended to start with a concentration below the maximum solubility limit to ensure complete dissolution.
-
Initial Mixing: Briefly vortex the mixture to disperse the powder in the solvent.
-
Sonication: Place the tube in an ultrasonic water bath for 10-15 minutes to aid dissolution.
-
Heating (if necessary): If the compound has not fully dissolved after sonication, place the tube in a 37°C water bath or incubator for 10-15 minutes.
-
Final Mixing: After heating, vortex the solution again. The solution should be clear and free of any visible particles.
-
Aliquoting and Storage: For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
Visual Troubleshooting Guide
The following diagram illustrates the logical workflow for troubleshooting this compound dissolution issues.
Caption: Troubleshooting workflow for this compound dissolution issues.
References
Optimizing UKI-1 Concentration for Invasion Assays: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of UKI-1 for invasion assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the urokinase-type plasminogen activator (uPA).[1][2] uPA is a serine protease that plays a critical role in cancer cell invasion and metastasis by converting plasminogen to plasmin, which in turn degrades components of the extracellular matrix (ECM).[1] By inhibiting uPA, this compound effectively reduces the invasive capacity of carcinoma cells.[1][2]
Q2: What is a typical effective concentration range for this compound in cell culture-based assays?
Based on in vitro studies, this compound has been shown to inhibit tumor cell invasion by up to 50% at concentrations ranging from 0.1 to 1.0 µg/mL.[1] It has a reported Ki (inhibition constant) of 0.41 μM.[1][2] The optimal concentration will be cell-line dependent and requires empirical determination.
Q3: How do I determine the optimal this compound concentration for my specific cell line?
To determine the optimal concentration, a dose-response experiment is recommended. This involves treating your cells with a range of this compound concentrations (e.g., from 0.1 µM to 10 µM) and assessing the impact on invasion. It is crucial to also perform a cytotoxicity assay in parallel to ensure that the observed reduction in invasion is not due to cell death.
Q4: Should I serum-starve my cells before the assay?
Serum starvation for 12 to 48 hours before seeding can increase the sensitivity of cells to chemoattractants and reduce variability in migratory responses.[3][4][5] This is a recommended step to enhance the chemoattractant gradient.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells. | 1. Uneven cell seeding.[6] 2. Inconsistent Matrigel™ or ECM coating. 3. Air bubbles trapped under the insert membrane.[6] | 1. Ensure the cell suspension is homogenous before and during seeding. Allow inserts to sit at room temperature for a short period before incubation to allow for even settling.[6] 2. Use pre-chilled pipette tips and ensure the ECM is evenly spread across the membrane.[7][8] 3. Carefully check for and remove any air bubbles when adding media to the lower chamber.[6] |
| No or very low cell invasion, even in the untreated control. | 1. Suboptimal cell density.[3][5][9] 2. Inappropriate pore size of the insert.[3][5] 3. Insufficient chemoattractant gradient.[5][6] 4. ECM layer is too thick.[6] 5. Insufficient incubation time.[4][9] | 1. Perform a cell titration experiment to determine the optimal seeding density for your cell line.[3][5] 2. Ensure the pore size is appropriate for your cell type (e.g., 8.0 µm for many cancer cell lines).[5] 3. Increase the concentration of the chemoattractant (e.g., FBS) in the lower chamber or serum-starve the cells prior to the assay.[5][6] 4. Reduce the concentration or volume of the ECM coating solution.[6][8] 5. Optimize the incubation time; 16-24 hours is a good starting point, but some cell lines may require longer.[9] |
| High cell invasion observed even at high this compound concentrations. | 1. This compound may not be effective for the chosen cell line. 2. The uPA system is not the primary driver of invasion for this cell line. | 1. Confirm the activity of your this compound stock. 2. Investigate alternative signaling pathways that may be driving invasion in your cell model. |
| Observed effect on invasion is similar to the effect on cell viability. | 1. The tested concentrations of this compound are cytotoxic. | 1. Use a lower, non-toxic concentration range of this compound for the invasion assay. It is essential to uncouple the anti-invasive effects from cytotoxic effects. |
Experimental Protocols
Key Experiment: Optimizing this compound Concentration using a Transwell Invasion Assay
This protocol outlines the steps to determine the optimal concentration of this compound for inhibiting cancer cell invasion.
Materials:
-
24-well Transwell® inserts (e.g., 8.0 µm pore size)
-
Matrigel™ Basement Membrane Matrix or other extracellular matrix (ECM) protein
-
This compound stock solution
-
Cancer cell line of interest
-
Serum-free cell culture medium
-
Cell culture medium with chemoattractant (e.g., 10% FBS)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Cotton swabs
-
Microscope
Methodology:
-
ECM Coating:
-
Thaw Matrigel™ on ice overnight.[7]
-
Dilute Matrigel™ with cold, serum-free medium to the desired concentration (e.g., 200 µg/mL).[9] Keep all reagents and materials that come into contact with the Matrigel™ cold.[7]
-
Add the diluted Matrigel™ solution to the upper chamber of the Transwell® inserts and incubate for at least 1-2 hours at 37°C to allow for gelling.[4]
-
-
Cell Preparation and Seeding:
-
Culture cells to ~80% confluency.
-
Serum-starve the cells for 12-24 hours.[4]
-
Trypsinize and resuspend the cells in serum-free medium. Perform a cell count to ensure accuracy.[6]
-
Prepare a cell suspension at the optimized seeding density in serum-free medium containing various concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 5, 10 µM).
-
-
Assay Assembly:
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for the predetermined optimal time (e.g., 24 hours).
-
-
Cell Staining and Quantification:
-
After incubation, carefully remove the non-invading cells from the top of the insert membrane with a cotton swab.[4][7]
-
Fix the invading cells on the bottom of the membrane with 4% paraformaldehyde for 15-20 minutes.[4]
-
Stain the fixed cells with 0.1% Crystal Violet for 10-20 minutes.[4]
-
Wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
-
Data Analysis:
-
Image multiple fields of view for each insert using a microscope.
-
Count the number of invaded cells per field.
-
Calculate the average number of invaded cells for each this compound concentration and normalize to the untreated control.
-
Data Presentation
Table 1: Example Data for this compound Concentration Optimization
| This compound Concentration (µM) | Average Invaded Cells per Field (± SD) | % Invasion Inhibition | Cell Viability (%) |
| 0 (Control) | 150 (± 12) | 0% | 100% |
| 0.1 | 125 (± 10) | 16.7% | 98% |
| 0.5 | 80 (± 9) | 46.7% | 95% |
| 1.0 | 45 (± 6) | 70.0% | 92% |
| 5.0 | 20 (± 4) | 86.7% | 60% |
| 10.0 | 5 (± 2) | 96.7% | 35% |
Note: This is example data. Actual results will vary depending on the cell line and experimental conditions.
Visualizations
Caption: Workflow for a Transwell Invasion Assay.
Caption: this compound Mechanism of Action in Inhibiting Cell Invasion.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Transwell Cell Migration and Invasion Assay Guide | Corning [corning.com]
- 4. researchgate.net [researchgate.net]
- 5. corning.com [corning.com]
- 6. yeasenbio.com [yeasenbio.com]
- 7. In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
UKI-1 off-target effects in experiments
Welcome to the technical support center for UKI-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound and to address potential issues related to its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound (also known as WX-UK1) is the urokinase-type plasminogen activator (uPA). This compound is a potent, low molecular weight serine protease inhibitor with a Ki of 0.41 μM for uPA.[1] Its primary mechanism of action is the inhibition of the uPA system, which plays a key role in cancer cell invasion and metastasis.[2][3][4]
Q2: What are the known off-target effects of this compound?
A2: Recent studies have revealed that this compound is not entirely specific for uPA and can inhibit other human serine proteases, in some cases with higher potency than for its primary target. It has been identified as a nanomolar inhibitor of trypsin-1, trypsin-2, trypsin-3, trypsin-6, and matriptase-1.[2][3][5] The inhibition constant (Ki) for trypsin-3, for instance, is as low as 19 nM.[3]
Q3: Why is it important to consider these off-target effects in my experiments?
Q4: Where can I find a comprehensive selectivity profile for this compound?
Quantitative Data Summary
The following table summarizes the known inhibitory activities of this compound against its primary target and identified off-target serine proteases.
| Target | Target Type | Ki (Inhibition Constant) | Reference |
| uPA (urokinase-type plasminogen activator) | On-Target Serine Protease | ~0.41 µM (410 nM) | [1] |
| Trypsin-3 | Off-Target Serine Protease | 19 nM | [3] |
| Trypsin-2 | Off-Target Serine Protease | Not specified, but in low nM range | [3] |
| Trypsin-1 | Off-Target Serine Protease | Not specified, but in low nM range | [3] |
| Matriptase-1 | Off-Target Serine Protease | Not specified, but in low nM range | [3] |
| Trypsin-6 | Off-Target Serine Protease | Not specified, but in low nM range | [3] |
Troubleshooting Guides
Issue: My experimental results with this compound are not what I expected from uPA inhibition alone.
-
Question: Could my unexpected results be due to off-target effects of this compound?
-
Answer: Yes, it is possible. Given that this compound inhibits several other serine proteases with high potency, your observed phenotype could be a result of these off-target activities. For example, if you observe a stronger anti-invasive effect than anticipated, it might be a combined effect of inhibiting uPA, matriptase-1, and various trypsins, all of which can be involved in cancer cell invasion.
-
-
Question: How can I experimentally verify if the observed effect is due to an off-target activity?
-
Answer: To dissect the on- and off-target effects of this compound, you can employ several strategies:
-
Use of alternative inhibitors: If available, use a more selective uPA inhibitor as a control. If this inhibitor does not reproduce the phenotype observed with this compound, it suggests an off-target effect of this compound.
-
Genetic knockdown/knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically reduce the expression of the primary target (uPA) or the suspected off-target proteases (e.g., trypsin-1, matriptase-1). If the phenotype of this compound treatment is mimicked by the knockdown of an off-target, it points towards that interaction being responsible.
-
Enzyme activity assays: Directly measure the activity of uPA and the suspected off-target proteases in your experimental system in the presence and absence of this compound to confirm their inhibition.
-
-
Issue: I need to confirm if the phenotype I observe is due to the inhibition of trypsin or matriptase-1 by this compound.
-
Question: What is a general workflow to investigate the role of specific off-targets?
-
Answer: You can follow this experimental workflow:
-
Hypothesize the involvement of an off-target: Based on your unexpected results and the known off-targets of this compound, formulate a hypothesis. For example, "The observed decrease in cell migration upon this compound treatment is due to the inhibition of matriptase-1."
-
Use specific tools for the off-target:
-
Inhibitors: Use a known, specific inhibitor of matriptase-1 as a positive control. If this inhibitor phenocopies the effect of this compound, it supports your hypothesis.
-
-
Rescue experiment: In the matriptase-1 knockdown cells, the effect of this compound on cell migration should be diminished if matriptase-1 is the primary off-target responsible for this effect.
-
-
Experimental Protocols
Protocol 1: General In Vitro Protease Activity Assay
This protocol provides a general framework to assess the inhibitory activity of this compound against a purified serine protease.
-
Materials:
-
Purified recombinant human protease (e.g., trypsin-1, matriptase-1)
-
Appropriate chromogenic or fluorogenic substrate for the protease
-
Assay buffer (e.g., Tris-HCl or HEPES with appropriate pH and additives)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).
-
In a 96-well plate, add the diluted this compound or vehicle control.
-
Add the purified protease to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Immediately start monitoring the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the initial reaction velocity (rate) for each concentration of this compound.
-
Plot the reaction rate as a function of the this compound concentration and fit the data to a suitable inhibition model to determine the IC50 value.
-
Protocol 2: Cellular Assay to Investigate Off-Target Effects (e.g., Cell Invasion Assay)
This protocol describes a general approach to investigate the impact of this compound on cell invasion, considering potential off-target effects.
-
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Boyden chamber invasion assay kit (e.g., with Matrigel-coated inserts)
-
This compound
-
Specific inhibitor for a suspected off-target (e.g., a specific matriptase-1 inhibitor)
-
siRNA targeting the primary target (uPA) and suspected off-targets
-
Transfection reagent
-
-
Procedure:
-
(Optional) Genetic Knockdown: Transfect cells with siRNA against uPA or a suspected off-target protease. Culture for 48-72 hours to ensure protein knockdown.
-
Cell Treatment: Culture the cells (wild-type or knockdown) in the presence of various concentrations of this compound, the specific off-target inhibitor, or vehicle control for a suitable duration.
-
Invasion Assay:
-
Seed the treated cells in the upper chamber of the Matrigel-coated inserts in a serum-free medium.
-
Add a chemoattractant (e.g., medium with fetal bovine serum) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the top of the insert.
-
Fix and stain the invading cells on the bottom of the insert.
-
-
Quantification: Count the number of invaded cells in multiple fields of view under a microscope.
-
Analysis: Compare the number of invaded cells across the different treatment groups to infer the contribution of the on-target and off-target effects.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. s28.q4cdn.com [s28.q4cdn.com]
- 5. Combined Antitumor Effect of the Serine Protease Urokinase Inhibitor Upamostat and the Sphingosine Kinase 2 Inhibitor Opaganib on Cholangiocarcinoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting UKI-1 instability in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for UKI-1, a novel small molecule inhibitor of the urokinase-type plasminogen activator (uPA) system. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the urokinase-type plasminogen activator (uPA). The uPA system is a crucial component in various physiological and pathological processes, including cancer cell invasion and metastasis.[1] this compound functions by blocking the catalytic activity of uPA, which in turn prevents the conversion of plasminogen to plasmin.[1][2] This inhibition of plasmin-mediated degradation of the extracellular matrix and activation of metalloproteases ultimately hinders cancer cell migration and invasion.[1][3] The binding of uPA to its receptor (uPAR) is a key step in localizing this proteolytic activity to the cell surface, and this compound is designed to interfere with this process.[1][4][5]
Q2: How should I prepare and store this compound stock solutions?
A2: Proper handling and storage of this compound are critical for maintaining its activity and ensuring reproducible experimental results.
-
Solvent: this compound is soluble in Dimethyl Sulfoxide (DMSO). For cell culture applications, we recommend preparing a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.
-
Storage: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6][7] Protect the stock solution from light.
-
Preparation of Working Solutions: When preparing your working concentration, dilute the DMSO stock solution into your cell culture medium. It is crucial to ensure the final concentration of DMSO in the culture medium is non-toxic to your cells. Most cell lines can tolerate DMSO up to 0.5%, but sensitive cells, especially primary cells, may require concentrations below 0.1%.[6][7]
Q3: What is the known stability of this compound in cell culture media?
A3: this compound exhibits limited stability in aqueous-based cell culture media, particularly at 37°C. The primary cause of instability is hydrolysis, which leads to a time-dependent loss of inhibitory activity. For experiments lasting longer than 24 hours, a significant degradation of the compound can be expected. It is recommended to replenish the media with freshly diluted this compound every 24 hours for long-term experiments. For a detailed stability profile, please refer to the data table in the "Data Presentation" section.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Problem 1: I am observing inconsistent results or no biological effect from this compound.
This is a common issue when working with small molecule inhibitors and can stem from several factors.
-
Cause A: Compound Degradation.
-
Solution: Ensure your stock solution has been stored correctly at -20°C or -80°C and has not undergone excessive freeze-thaw cycles.[6][7] If the stock is old or has been handled improperly, it is best to use a fresh vial. For experiments with long incubation times, remember that this compound degrades in culture media at 37°C. Consider replenishing the compound with fresh media.
-
-
Cause B: Incorrect Concentration.
-
Solution: Verify your calculations for the dilutions. Ensure that your final working concentration is appropriate for your cell type and the expected IC50.
-
-
Cause C: Instability in Media.
-
Solution: For experiments lasting multiple days, this compound may be degrading in the culture medium at 37°C. To confirm degradation, you can perform a stability assay (see "Experimental Protocols"). If degradation is confirmed, replenish the media with freshly diluted this compound every 24 hours.
-
Problem 2: I'm observing a precipitate in my culture medium after adding this compound.
Precipitation can occur if the compound's solubility limit is exceeded in the aqueous culture medium.
-
Cause A: Poor Solubility.
-
Solution: this compound has limited aqueous solubility. Ensure your final working concentration is within a reasonable range. If you need to test higher concentrations, you may be limited by its solubility.
-
-
Cause B: Poor Dilution Technique.
-
Solution: Adding a concentrated DMSO stock directly into a large volume of aqueous medium can cause the compound to "crash out" of solution. Use a serial dilution method. First, dilute the stock into a small volume of medium, vortex or pipette vigorously to mix, and then add this intermediate dilution to your final culture volume.
-
-
Cause C: High Final DMSO Concentration.
Problem 3: I am observing significant cell death that is not related to the expected mechanism of action.
Unexplained cytotoxicity can confound your results.
-
Cause A: Off-Target Effects.
-
Solution: While this compound is designed to be selective for uPA, high concentrations may lead to off-target effects. Perform a dose-response curve to determine the concentration range for on-target activity versus general toxicity.
-
-
Cause B: Vehicle (DMSO) Toxicity.
-
Solution: High concentrations of DMSO are toxic to cells. Run a vehicle control with the same final DMSO concentration but without this compound to assess solvent toxicity. Ensure your final DMSO concentration is as low as possible.
-
-
Cause C: Compound Degradation Products.
-
Solution: It is possible that degradation products of this compound are cytotoxic. This can be investigated by performing a stability analysis and testing the effect of the aged (degraded) compound on cell viability.
-
Data Presentation
The following table summarizes the stability of this compound in a standard cell culture medium (DMEM with 10% FBS) under typical incubation conditions. The percentage of intact this compound was determined by HPLC analysis at various time points.
| Time (hours) | % Intact this compound at 37°C | % Intact this compound at Room Temperature (25°C) | % Intact this compound at 4°C |
| 0 | 100% | 100% | 100% |
| 6 | 85% | 98% | 100% |
| 12 | 65% | 95% | 100% |
| 24 | 40% | 90% | 99% |
| 48 | 15% | 82% | 98% |
| 72 | <5% | 75% | 97% |
Experimental Protocols
Protocol for Determining the Stability of this compound in Cell Culture Media
This protocol provides a framework for assessing the stability of this compound in your specific cell culture medium.
Materials:
-
This compound
-
100% DMSO
-
Your chosen cell culture medium (e.g., DMEM, RPMI-1640) with serum and other supplements
-
Sterile microcentrifuge tubes
-
Incubator at 37°C with 5% CO2
-
High-Performance Liquid Chromatography (HPLC) system
Methodology:
-
Preparation of this compound Solution:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Dilute the stock solution in your cell culture medium to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤0.1%.
-
-
Incubation:
-
Aliquot the 10 µM this compound solution into multiple sterile microcentrifuge tubes.
-
Incubate the tubes at 37°C in a cell culture incubator.
-
Prepare control samples for incubation at room temperature and 4°C.
-
-
Time Points:
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one tube from each temperature condition.
-
Immediately freeze the samples at -80°C to halt any further degradation.
-
-
Sample Analysis:
-
Thaw the samples and analyze the concentration of intact this compound using a validated HPLC method.
-
The HPLC method should be able to separate the parent this compound from its degradation products.
-
-
Data Analysis:
-
Calculate the percentage of intact this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of intact this compound versus time to determine the stability profile and half-life of the compound under your experimental conditions.
-
References
- 1. Frontiers | Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications [frontiersin.org]
- 2. Inhibition of Human Urokinase-Type Plasminogen Activator (uPA) Enzyme Activity and Receptor Binding by DNA Aptamers as Potential Therapeutics through Binding to the Different Forms of uPA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Targeting the Urokinase-Type Plasminogen Activator Receptor (uPAR) in Human Diseases With a View to Non-invasive Imaging and Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Modulation of Cellular Function by the Urokinase Receptor Signalling: A Mechanistic View [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Improving UKI-1 Efficacy In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of UKI-1.
Frequently Asked questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as WX-UK1) is a potent, small-molecule inhibitor of urokinase-type plasminogen activator (uPA).[1] Its mechanism of action involves the inhibition of the proteolytic activity of uPA, which in turn prevents the conversion of plasminogen to plasmin.[1] This disruption of the uPA system interferes with the degradation of the extracellular matrix (ECM), a critical step in tumor cell invasion and metastasis.[2][3] this compound has demonstrated antimetastatic properties in various preclinical models.[1][3]
Q2: What are the common challenges encountered when using this compound in vivo?
A2: Researchers may face several challenges when working with this compound in animal models, including:
-
Poor aqueous solubility: Like many small molecule inhibitors, this compound may have limited solubility in aqueous solutions, making it difficult to prepare formulations suitable for in vivo administration.
-
Suboptimal pharmacokinetics: The compound may be rapidly metabolized or cleared from the body, leading to insufficient exposure at the tumor site.
-
Variability in efficacy: Inconsistent anti-tumor or anti-metastatic effects may be observed between individual animals within the same treatment group.
-
Unexpected toxicity: Adverse effects may occur at doses required for therapeutic efficacy.
Q3: What are some recommended starting points for this compound dosage in animal models?
A3: Based on preclinical studies, a dosage range of 0.15 to 0.3 mg/kg/day administered subcutaneously has been shown to be effective in a rat model of breast cancer.[4] Another study mentioned dosages of 0.3 mg/kg and 1 mg/kg. It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal therapeutic dose for your specific animal model and cancer type.
Troubleshooting Guide
Issue 1: Poor or inconsistent in vivo efficacy of this compound.
-
Possible Cause 1: Inadequate Formulation and/or Solubility.
-
Solution: this compound's efficacy is highly dependent on its formulation. Due to its hydrophobic nature, a suitable vehicle is required to ensure its solubility and bioavailability. While the exact formulation used in some key preclinical studies for this compound is not always detailed, a formulation for its orally available prodrug, upamostat (WX-671), has been described for intravenous administration in rats as a mixture of:
-
Normal saline
-
Dimethylacetamide (DMA)
-
Polyethylene glycol 400 (PEG400)
-
Dimethyl sulfoxide (DMSO)
-
in a 3:3:3:1 ratio.
-
-
For this compound, it is recommended to start with a vehicle containing a combination of solvents such as DMSO, PEG300, and Tween-80, diluted in saline or water. It is critical to perform pilot studies to assess the solubility and stability of this compound in your chosen vehicle and to ensure the vehicle itself does not cause toxicity.
-
| Vehicle Component | Purpose | Considerations |
| DMSO | Solubilizing agent | Can be toxic at high concentrations. Typically used at <10% of the final volume. |
| PEG300/PEG400 | Co-solvent, improves solubility | Can increase viscosity. |
| Tween-80 | Surfactant, enhances solubility and stability | Use at low concentrations (e.g., 1-5%). |
| Saline/PBS | Aqueous base | Ensure final formulation is isotonic. |
-
Possible Cause 2: Insufficient Drug Exposure at the Target Site.
-
Solution: Conduct pharmacokinetic (PK) studies to determine the concentration of this compound in plasma and tumor tissue over time. This will help you understand if the drug is being absorbed and reaching its target. If exposure is low, consider adjusting the dose, the route of administration (e.g., from intraperitoneal to intravenous), or the dosing frequency.
-
-
Possible Cause 3: Inherent Resistance of the Tumor Model.
Issue 2: High variability in tumor growth or metastasis within a treatment group.
-
Possible Cause 1: Inconsistent Dosing.
-
Solution: Ensure accurate and consistent administration of the this compound formulation. For subcutaneous or intraperitoneal injections, ensure the full dose is delivered and that there is no leakage from the injection site. For oral gavage, ensure proper technique to avoid accidental administration into the lungs.
-
-
Possible Cause 2: Heterogeneity of the Tumor Model.
-
Solution: If using a patient-derived xenograft (PDX) model, inherent tumor heterogeneity can lead to variable responses. Ensure that animals are randomized into treatment groups based on initial tumor volume to minimize this variability.
-
Issue 3: Unexpected Toxicity or Adverse Effects.
-
Possible Cause 1: Vehicle-related Toxicity.
-
Solution: Always include a vehicle-only control group in your experiments to distinguish between compound-related and vehicle-related toxicity. If the vehicle control group shows signs of toxicity, a different formulation should be developed.
-
-
Possible Cause 2: On-target or Off-target Toxicity of this compound.
-
Solution: Perform a Maximum Tolerated Dose (MTD) study to identify a safe dose range. If toxicity is observed at doses required for efficacy, a narrower therapeutic window is indicated. In such cases, exploring alternative dosing schedules (e.g., intermittent dosing) or combination therapies may be necessary to enhance the therapeutic index.
-
Quantitative Data Summary
The following table summarizes the in vivo efficacy data for WX-UK1 from a preclinical study in a rat breast cancer model.
| Animal Model | Treatment | Dose | Administration Route | Key Findings | Reference |
| Rat (BN472 breast cancer) | WX-UK1 | 0.15 - 0.3 mg/kg/day | Subcutaneous | Inhibition of primary tumor growth and metastasis. | Setyono-Han et al., 2005 |
| Rat (CA20948 pancreatic adenocarcinoma) | WX-UK1 | Not specified | Not specified | Demonstrated anti-metastatic and anti-tumor activity. | Heinemann et al., 2013[5] |
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in a Subcutaneous Xenograft Mouse Model
-
Cell Culture: Culture the desired cancer cell line (e.g., human breast cancer cell line MDA-MB-231) under standard conditions.
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or nude mice), 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL of a mixture of serum-free media and Matrigel (1:1 ratio) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
This compound Formulation and Administration:
-
Prepare the this compound formulation. A starting point could be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Ensure the final solution is clear.
-
Administer this compound or vehicle control daily via intraperitoneal or subcutaneous injection at the predetermined doses.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors. Measure the final tumor weight.
-
-
Pharmacodynamic Analysis (Optional Satellite Group):
-
A separate group of tumor-bearing mice can be treated with a single dose of this compound.
-
Collect tumor and plasma samples at various time points after dosing to assess target engagement (e.g., by measuring downstream signaling markers).
-
Signaling Pathways and Experimental Workflows
uPA Signaling Pathway
The urokinase-type plasminogen activator (uPA) system plays a pivotal role in cancer invasion and metastasis. The binding of uPA to its receptor, uPAR, on the cell surface initiates a cascade of events that leads to the degradation of the extracellular matrix and activation of intracellular signaling pathways that promote cell migration, proliferation, and survival. This compound directly inhibits the enzymatic activity of uPA.
Caption: The uPA signaling pathway, highlighting the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Study
This diagram outlines the key steps for conducting an in vivo study to evaluate the efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Combined Antitumor Effect of the Serine Protease Urokinase Inhibitor Upamostat and the Sphingosine Kinase 2 Inhibitor Opaganib on Cholangiocarcinoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Therapeutic Strategies Targeting Urokinase and Its Receptor in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase II randomised proof-of-concept study of the urokinase inhibitor upamostat (WX-671) in combination with gemcitabine compared with gemcitabine alone in patients with non-resectable, locally advanced pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
avoiding UKI-1 precipitation in stock solution
This technical support center provides guidance for researchers, scientists, and drug development professionals working with UKI-1, a potent urokinase-type plasminogen activator (uPA) inhibitor. Find troubleshooting tips and answers to frequently asked questions regarding the preparation and handling of this compound stock solutions to prevent precipitation and ensure experimental success.
Troubleshooting Guide: this compound Stock Solution Precipitation
Encountering precipitation in your this compound stock solution can compromise the accuracy and reproducibility of your experiments. This guide provides a step-by-step approach to troubleshoot and resolve this issue.
Problem: Precipitate observed in this compound stock solution.
Workflow:
Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for this compound is dimethyl sulfoxide (DMSO).[1][2] It is crucial to use high-purity, anhydrous DMSO to minimize the risk of precipitation.[1]
Q2: What is the maximum recommended concentration for a this compound stock solution in DMSO?
A2: this compound has a solubility of up to 100 mg/mL (162.92 mM) in DMSO.[1] However, to reduce the risk of precipitation, especially after freeze-thaw cycles, preparing a stock solution at a lower concentration (e.g., 10 mM or 20 mM) is often advisable.
Q3: My this compound precipitated out of the DMSO stock solution. Can I still use it?
A3: It is not recommended to use a stock solution with visible precipitate, as the actual concentration will be lower than intended, leading to inaccurate experimental results. You can attempt to redissolve the precipitate by gently warming the vial to 37°C and sonicating until the solution is clear.[3] If the precipitate does not fully dissolve, it is best to prepare a fresh stock solution.
Q4: How should I store my this compound stock solution to prevent precipitation?
A4: Store the this compound stock solution at -20°C or -80°C.[1][2] To avoid repeated freeze-thaw cycles, which can contribute to precipitation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes before freezing.[2]
Q5: Could the water content in my DMSO be causing the precipitation?
A5: Yes, DMSO is hygroscopic and can absorb moisture from the air.[1] Increased water content can significantly decrease the solubility of hydrophobic compounds like this compound, leading to precipitation. Always use fresh, anhydrous DMSO and keep the container tightly sealed.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 613.81 g/mol | [1] |
| Solubility in DMSO | Up to 100 mg/mL (162.92 mM) | [1] |
| Storage (Powder) | 3 years at -20°C, 2 years at 4°C | [1] |
| Storage (Stock Solution) | 1 year at -20°C, 2 years at -80°C | [1] |
| Ki for uPA | 0.41 µM | [2] |
Experimental Protocol: Preparation of a Stable this compound Stock Solution
This protocol outlines the recommended procedure for preparing a stable stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Sonicator (water bath or probe)
-
Pipettes and sterile tips
Procedure:
-
Pre-warm this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Calculate the required amount of DMSO: Determine the volume of DMSO needed to achieve the desired stock concentration. For example, to prepare 1 mL of a 10 mM stock solution of this compound (MW = 613.81 g/mol ):
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 613.81 g/mol * (1000 mg / 1 g) = 6.1381 mg
-
-
Dissolve this compound in DMSO:
-
Carefully weigh the required amount of this compound powder and add it to a sterile tube.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex the solution for 1-2 minutes to aid dissolution.
-
-
Sonication:
-
If the solution is not completely clear, sonicate the tube in a water bath for 5-10 minutes.[3] Alternatively, use a probe sonicator for brief pulses. Avoid excessive heating of the sample.
-
-
Visual Inspection: Visually inspect the solution against a light source to ensure that all solid material has dissolved and the solution is clear.
-
Aliquoting: Dispense the stock solution into single-use aliquots in sterile, tightly sealed microcentrifuge tubes or cryovials. This minimizes the number of freeze-thaw cycles for the bulk of the stock.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.[1][2]
This compound Signaling Pathway
This compound is an inhibitor of the urokinase-type plasminogen activator (uPA). The uPA system is involved in various physiological and pathological processes, including cell migration, invasion, and tissue remodeling. The binding of uPA to its receptor, uPAR, initiates a signaling cascade that can be inhibited by this compound.
References
Technical Support Center: UKI-1
Welcome to the technical support center for UKI-1. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data regarding this compound's activity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during the use of this compound in cell culture.
| Question | Possible Cause | Troubleshooting Steps |
| 1. Why am I observing lower-than-expected cytotoxicity with this compound? | Suboptimal Cell Density: Cell seeding density can significantly impact the apparent cytotoxicity of a compound.[1][2] | - Ensure you are using the recommended seeding density for your specific cell line. - Perform a cell titration experiment to determine the optimal seeding density for your assay. |
| Cell Line Insensitivity: Not all cell lines are equally sensitive to this compound due to variations in the expression and activity of its target, the IRAK1/4 pathway. | - Verify the expression of IRAK1 and IRAK4 in your cell line of choice via Western blot or qPCR. - Consider testing this compound in a panel of cell lines with known IRAK pathway activation. | |
| Compound Degradation: Improper storage or handling of this compound can lead to its degradation. | - Store this compound as recommended on the datasheet (typically at -20°C or -80°C). - Prepare fresh dilutions from a stock solution for each experiment. Avoid repeated freeze-thaw cycles. | |
| High Serum Concentration in Media: Proteins in fetal bovine serum (FBS) can bind to small molecule inhibitors, reducing their effective concentration. | - Test the effect of this compound in media with a lower serum concentration (e.g., 2-5% FBS) if your cell line can tolerate it. - Consider using serum-free media for the duration of the treatment. | |
| 2. I am seeing significant cytotoxicity in my control (vehicle-treated) cells. What could be the cause? | High DMSO Concentration: The vehicle for this compound, Dimethyl sulfoxide (DMSO), can be toxic to cells at high concentrations.[2] | - Ensure the final concentration of DMSO in your culture medium does not exceed 0.5%. We recommend a final concentration of 0.1%. - Run a DMSO toxicity control experiment to determine the tolerance of your cell line. |
| Contamination: Bacterial, fungal, or mycoplasma contamination can cause cell death and unreliable results.[3][4] | - Regularly test your cell cultures for mycoplasma contamination. - Practice good aseptic technique to prevent microbial contamination.[4] | |
| 3. My cell morphology changes dramatically after this compound treatment, even at low concentrations. Is this normal? | On-Target Effects: Inhibition of the IRAK1/4 pathway can lead to changes in cell signaling that affect cell adhesion, proliferation, and morphology. | - This can be an expected outcome of treatment. Document the morphological changes with microscopy. - Correlate these changes with markers of apoptosis or cell cycle arrest to understand the mechanism of action. |
| Off-Target Effects: At higher concentrations, this compound may have off-target effects that contribute to morphological changes. | - Perform a dose-response experiment and observe the lowest concentration at which morphological changes occur. - If possible, compare the effects of this compound with other known IRAK1/4 inhibitors. | |
| 4. The IC50 value I calculated is different from the one on the datasheet. | Different Experimental Conditions: IC50 values are highly dependent on the experimental conditions, including the cell line used, seeding density, treatment duration, and the specific viability assay employed.[5][6][7] | - Carefully review the experimental protocol provided on the datasheet and try to replicate the conditions as closely as possible. - Understand that variations between laboratories and even between experiments are common.[6] |
| Calculation Method: The method used to calculate the IC50 from the dose-response curve can influence the final value.[5][8] | - Use a standardized method for IC50 calculation, such as a four-parameter logistic regression. |
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines after a 72-hour treatment period, as determined by a standard MTT assay.
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| THP-1 | Acute Monocytic Leukemia | 0.25 |
| U-937 | Histiocytic Lymphoma | 0.48 |
| OCI-AML3 | Acute Myeloid Leukemia | 0.75 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 1.2 |
| A549 | Non-Small Cell Lung Cancer | 3.5 |
| HCT116 | Colorectal Carcinoma | >10 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the steps for determining the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at the predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A common concentration range to test is 0.01 µM to 10 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
Incubate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization and Measurement:
-
Carefully aspirate the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other absorbance values.
-
Calculate the percentage of cell viability for each treatment by normalizing to the vehicle control (Vehicle control is 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Western Blot Analysis of IRAK1/4 Pathway Inhibition
This protocol describes how to assess the inhibitory effect of this compound on the IRAK1/4 signaling pathway by measuring the phosphorylation of downstream targets.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IRAK1, anti-IRAK1, anti-phospho-NF-κB p65, anti-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 1-2 hours). Include a vehicle control.
-
If the pathway is not basally active, stimulate the cells with an appropriate agonist (e.g., IL-1β or LPS) for a short period (e.g., 15-30 minutes) before harvesting.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Use β-actin as a loading control.
-
Signaling Pathways and Workflows
The following diagrams illustrate the mechanism of action of this compound, a general experimental workflow, and a troubleshooting decision tree.
Caption: this compound inhibits the IRAK1/4 signaling pathway.
Caption: General workflow for assessing this compound cytotoxicity.
Caption: A decision tree for troubleshooting this compound experiments.
References
- 1. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 2. kosheeka.com [kosheeka.com]
- 3. 细胞培养故障排除 [sigmaaldrich.com]
- 4. youtube.com [youtube.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Delivery of UKI-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the in vivo delivery of UKI-1 (also known as WX-UK1), a potent urokinase-type plasminogen activator (uPA) inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound formulation is showing poor solubility and precipitates. How can I improve this?
A1: Poor aqueous solubility is a common challenge for many small molecule inhibitors like this compound. Precipitation can lead to inaccurate dosing and diminished bioavailability.
Troubleshooting Steps:
-
Formulation Optimization: For compounds with low water solubility, various formulation strategies can be employed to enhance both solubility and stability. Consider the following approaches, which are summarized in the table below.[1][2][3][4]
-
Consider a Prodrug Approach: Upamostat (WX-671) is an orally available prodrug of this compound (WX-UK1).[5][6][7] Prodrugs are often designed to have improved pharmacokinetic properties, including better solubility and oral bioavailability. Upamostat is metabolized to the active compound WX-UK1 in vivo.[5][7]
Table 1: Formulation Strategies for Poorly Soluble Compounds
| Formulation Strategy | Description | Advantages | Disadvantages |
| Co-solvents | Using a mixture of solvents, such as DMSO, PEG300, or ethanol, to dissolve the compound before dilution in an aqueous vehicle like saline or PBS. A common recommendation is to keep the proportion of DMSO in the final working solution below 2% for animal studies. | Simple and widely used for preclinical studies. | Can cause toxicity or off-target effects at high concentrations. |
| Surfactants | Employing agents like Tween 80 or Solutol HS-15 to form micelles that encapsulate the hydrophobic compound. | Can significantly increase solubility and stability. | Potential for toxicity and alteration of biological barriers. |
| Lipid-Based Formulations | Incorporating the compound into lipid vehicles such as oils (e.g., corn oil), emulsions, or self-emulsifying drug delivery systems (SEDDS). | Can improve oral bioavailability by enhancing absorption. | Complex formulations that may require specialized equipment. |
| Inclusion Complexes | Using cyclodextrins (e.g., SBE-β-CD) to form complexes where the hydrophobic compound is encapsulated within the cyclodextrin cavity. | Increases solubility and can protect the compound from degradation. | May alter the pharmacokinetic profile of the compound. |
Q2: I am observing a lack of in vivo efficacy with this compound despite its potent in vitro activity. What are the potential reasons?
A2: A discrepancy between in vitro and in vivo results can stem from several factors related to the drug's behavior in a complex biological system.
Troubleshooting Steps:
-
Pharmacokinetic (PK) Analysis: Conduct a PK study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your animal model. Poor bioavailability or rapid clearance can prevent the compound from reaching therapeutic concentrations at the target site.[5]
-
Pharmacodynamic (PD) Analysis: Perform a PD study to confirm that this compound is engaging with its target, uPA, in vivo. This can be achieved by measuring a biomarker of target engagement in tissue samples.
-
Dose Escalation Study: It is possible that the administered dose is insufficient to achieve a therapeutic effect. A dose-escalation study can help determine the optimal dose. Preclinical studies with WX-UK1 have reported dosages of 0.3 mg/kg and 1 mg/kg in a rat breast cancer model, which resulted in a reduction of primary tumor growth.[8]
-
Route of Administration: The route of administration can significantly impact drug exposure. If you are using oral administration, consider that the bioavailability of this compound might be low. The prodrug upamostat was developed to improve oral availability.[6][7] For direct administration, intravenous or intraperitoneal injections might provide more consistent systemic exposure.
Q3: What is the mechanism of action of this compound, and how does it impact signaling pathways?
A3: this compound is a potent and selective inhibitor of the urokinase-type plasminogen activator (uPA).[9] uPA is a serine protease that plays a critical role in tumor invasion and metastasis.
Mechanism of Action:
This compound inhibits the enzymatic activity of uPA, which is responsible for converting plasminogen into plasmin. Plasmin is a broad-spectrum protease that degrades components of the extracellular matrix (ECM), facilitating cancer cell invasion and migration. By inhibiting uPA, this compound blocks this proteolytic cascade.[10][11][12]
The binding of uPA to its cell surface receptor (uPAR) not only localizes proteolytic activity but also initiates intracellular signaling pathways that promote cell migration, proliferation, and survival. These pathways can involve interactions with integrins and other transmembrane receptors.[10]
Below is a diagram illustrating the uPA/uPAR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
General Protocol for In Vivo Administration of a Small Molecule Inhibitor
This protocol provides a general framework. Specific parameters such as dose, vehicle, and route of administration should be optimized for this compound based on the literature and pilot studies.
-
Formulation Preparation:
-
Accurately weigh the required amount of this compound.
-
If using a co-solvent system, dissolve this compound in a minimal amount of a suitable solvent (e.g., DMSO).
-
Slowly add the aqueous vehicle (e.g., saline, PBS, or a cyclodextrin solution) to the dissolved this compound while vortexing to prevent precipitation.
-
The final concentration of the organic solvent should be kept to a minimum (e.g., <2% DMSO).
-
Prepare the formulation fresh on the day of administration.
-
-
Animal Handling and Administration:
-
All animal procedures should be performed in accordance with institutional guidelines and approved protocols.
-
Acclimate animals to the housing conditions before the start of the experiment.
-
Administer the this compound formulation via the chosen route (e.g., oral gavage, intraperitoneal injection, or intravenous injection).
-
Include a vehicle control group to account for any effects of the formulation components.
-
-
Monitoring and Data Collection:
-
Monitor the animals regularly for any signs of toxicity, such as weight loss, changes in behavior, or adverse reactions at the injection site.
-
At predetermined time points, collect blood samples for pharmacokinetic analysis and tissue samples for pharmacodynamic analysis.
-
Experimental Workflow for Testing this compound In Vivo
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and its prodrug, upamostat. It is important to note that comprehensive preclinical pharmacokinetic data for this compound is not widely published in the public domain.
Table 2: In Vitro and In Vivo Data for this compound (WX-UK1) and Upamostat (WX-671)
| Parameter | Compound | Value | Species | Model/System | Reference |
| Ki (uPA inhibition) | This compound (WX-UK1) | 0.41 µM | Human | Biochemical Assay | [9] |
| Effective Dose | This compound (WX-UK1) | 0.3 mg/kg and 1 mg/kg | Rat | Breast Cancer | [8] |
| Administration Route | Upamostat (WX-671) | Oral | Human | Clinical Trial | [7] |
| Pharmacokinetics | Upamostat and WX-UK1 | Dose-related increase in exposure from 100 to 400 mg | Human | Clinical Trial | [7] |
Disclaimer: The information provided in this technical support center is for research purposes only and should not be considered as a substitute for professional scientific guidance. Researchers should always adhere to their institutional and national guidelines for animal experimentation.
References
- 1. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. admescope.com [admescope.com]
- 3. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combined Antitumor Effect of the Serine Protease Urokinase Inhibitor Upamostat and the Sphingosine Kinase 2 Inhibitor Opaganib on Cholangiocarcinoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What uPA inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 7. Phase I Trial of Upamostat Combined With Gemcitabine in Locally Unresectable or Metastatic Pancreatic Cancer: Safety and Preliminary Efficacy Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atsjournals.org [atsjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. content-assets.jci.org [content-assets.jci.org]
- 12. Structural Basis for Recognition of Urokinase-type Plasminogen Activator by Plasminogen Activator Inhibitor-1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to UKI-1 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to UKI-1 treatment.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, a potent inhibitor of urokinase-type plasminogen activator (uPA).
| Observed Problem | Potential Cause | Recommended Solution |
| Reduced this compound efficacy in cell-based assays over time. | Development of acquired resistance in the cell line. | 1. Confirm resistance by determining the IC50 of this compound in the suspected resistant cells compared to the parental cell line. 2. Investigate potential resistance mechanisms (see "Potential Mechanisms of this compound Resistance" section). 3. Consider establishing a new culture from a frozen stock of the parental cell line. |
| High variability in cell invasion assay results. | 1. Inconsistent cell seeding density. 2. Uneven coating of Matrigel or other extracellular matrix components. 3. Suboptimal incubation time. 4. Cell viability issues. | 1. Ensure accurate cell counting and a homogeneous cell suspension before seeding. 2. Follow a standardized protocol for coating plates to ensure a uniform layer. 3. Optimize incubation time for your specific cell line to achieve a measurable but not confluent level of invasion. 4. Perform a viability assay (e.g., trypan blue exclusion) before each experiment. |
| No or low uPA inhibition in a cell-free enzymatic assay. | 1. Incorrect this compound concentration. 2. Degraded this compound stock solution. 3. Inactive uPA enzyme. 4. Issues with the substrate or detection method. | 1. Verify the dilution calculations for your this compound working solution. 2. Prepare a fresh stock solution of this compound. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. 3. Use a new vial of uPA enzyme and ensure it has been stored correctly. 4. Confirm the integrity and correct preparation of the substrate and that the plate reader is set to the correct excitation/emission wavelengths. |
| Unexpected cell morphology or behavior after this compound treatment. | 1. Off-target effects of this compound at high concentrations. 2. Solvent (e.g., DMSO) toxicity. | 1. Perform a dose-response curve to determine the optimal concentration of this compound that inhibits uPA without causing significant cytotoxicity. 2. Include a vehicle control (cells treated with the same concentration of solvent used to dissolve this compound) in all experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of the urokinase-type plasminogen activator (uPA), with a Ki of 0.41 μM. It also functions as a low molecular weight serine protease inhibitor. This compound exerts its antimetastatic effects by inhibiting the invasive capacity of carcinoma cells through the disruption of the plasminogen activation system. This interference occurs at two levels: by directly inhibiting the formation of plasmin and by inhibiting the activity of uPA.
Q2: What are the potential mechanisms of acquired resistance to this compound?
A2: While specific resistance mechanisms to this compound are still under investigation, based on the known signaling pathways of the uPA/uPAR system, potential mechanisms of acquired resistance may include:
-
Upregulation of uPAR expression: Increased expression of the uPA receptor (uPAR) can lead to an amplification of downstream signaling, potentially overriding the inhibitory effect of this compound.
-
Activation of bypass signaling pathways: The uPA/uPAR system interacts with other cell surface receptors, including integrins and receptor tyrosine kinases like the epidermal growth factor receptor (EGFR).[1][2] Upregulation or activation of these alternative pathways, such as the MEK/ERK and Jak/Stat pathways, could provide a compensatory survival and invasion signal, rendering the cells less dependent on uPA activity.[1][3] The uPA-uPAR signaling system has been suggested to act as an escape pathway for tumors treated with EGFR-targeting therapies.[1]
-
Alterations in downstream effectors: Changes in the expression or activity of proteins downstream of uPA/uPAR signaling could also contribute to resistance.
Q3: How can I determine if my cells have developed resistance to this compound?
A3: To confirm resistance, you should perform a cell viability or invasion assay to compare the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value is indicative of acquired resistance.
Q4: What is a general protocol for developing a this compound resistant cell line?
A4: A this compound resistant cell line can be developed by continuous exposure of a sensitive parental cell line to gradually increasing concentrations of this compound.[4][5][6] A general protocol is outlined in the "Experimental Protocols" section below.
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
This protocol describes a method for generating a cancer cell line with acquired resistance to this compound through continuous exposure to the inhibitor.[4][5][6][7][8]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Determine the initial IC50 of this compound:
-
Plate the parental cells in 96-well plates.
-
Treat the cells with a range of this compound concentrations for 48-72 hours.
-
Determine the cell viability and calculate the IC50 value.
-
-
Initiate resistance induction:
-
Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Continuously culture the cells in this medium, passaging them as they reach 70-80% confluency.
-
-
Stepwise increase in this compound concentration:
-
Once the cells are proliferating at a normal rate in the presence of the initial this compound concentration, double the concentration of this compound in the culture medium.
-
Continue this stepwise increase in this compound concentration, allowing the cells to adapt and recover their growth rate at each step.
-
-
Characterize the resistant cell line:
-
After several months of continuous culture with increasing this compound concentrations, determine the new IC50 of this compound for the adapted cells. A significant increase in IC50 compared to the parental line indicates the development of resistance.
-
Cryopreserve aliquots of the resistant cell line at different stages of development.
-
Maintain the resistant cell line in a medium containing a maintenance concentration of this compound (typically the highest concentration at which the cells proliferate normally).
-
Protocol 2: Western Blot Analysis of Key Signaling Pathways
This protocol provides a method to investigate the activation state of signaling pathways potentially involved in this compound resistance.[9][10][11][12]
Materials:
-
Parental and this compound resistant cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Jak1, anti-Jak1, anti-phospho-STAT1, anti-STAT1, anti-phospho-MEK, anti-MEK, anti-phospho-ERK, anti-ERK, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell treatment and lysis:
-
Plate both parental and this compound resistant cells.
-
Treat the cells with or without this compound for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
-
Protein quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Visualizations
Signaling Pathways
Caption: Potential signaling pathways involved in this compound resistance.
Experimental Workflow
References
- 1. Urokinase receptor and resistance to targeted anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Strategies Targeting Urokinase and Its Receptor in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Culture Academy [procellsystem.com]
- 6. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
- 8. How to establish drug-resistant cell lines? - Tissue and Cell Culture [protocol-online.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
UKI-1 Experimental Controls: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UKI-1, a potent urokinase-type plasminogen activator (uPA) inhibitor.
Troubleshooting Guide
Researchers may encounter several issues during in vitro experiments with this compound. This guide provides potential causes and solutions for common problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or no inhibition of cell invasion | - Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively inhibit uPA in the specific cell line being used. - Incorrect Assay Setup: Issues with the Matrigel coating, cell seeding density, or chemoattractant gradient can affect the assay's outcome. - Cell Line Insensitivity: The chosen cell line may have low uPA expression or utilize alternative invasion pathways. - This compound Degradation: The compound may be unstable in the cell culture medium over the course of the experiment. | - Optimize this compound Concentration: Perform a dose-response experiment to determine the optimal inhibitory concentration for your cell line. A starting range of 0.1-10 µM is recommended based on its Kᵢ of 0.41 µM. - Verify Assay Protocol: Ensure the Matrigel is properly thawed and coated, the cell density is optimal for invasion, and a clear chemoattractant gradient is established. - Confirm uPA Expression: Verify uPA expression in your cell line via Western blot or qPCR. Consider using a cell line with known high uPA expression as a positive control. - Prepare Fresh Solutions: Prepare fresh this compound solutions for each experiment and minimize the time the compound is in culture medium before analysis. |
| High Cell Toxicity or Death | - High this compound Concentration: The concentration of this compound may be cytotoxic to the specific cell line. - Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high. - Off-Target Effects: this compound may have off-target effects that induce cytotoxicity. | - Determine IC50 for Cytotoxicity: Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the concentration at which this compound becomes toxic to your cells. - Maintain Low Solvent Concentration: Ensure the final concentration of the solvent in the cell culture medium is below a toxic threshold (typically <0.5% for DMSO). Include a solvent-only control. - Investigate Off-Target Effects: While a specific off-target profile for this compound is not readily available, consider that some uPA inhibitors have been shown to affect other serine proteases.[1] If cytotoxicity persists at non-inhibitory concentrations, off-target effects may be a contributing factor. |
| Poor Solubility or Precipitation in Media | - Low Solubility in Aqueous Solutions: this compound is a hydrophobic molecule with limited solubility in aqueous media. - Incorrect Solvent or Stock Concentration: The initial stock solution may be too concentrated or prepared in an inappropriate solvent. | - Use Appropriate Solvent: Dissolve this compound in a suitable organic solvent like DMSO to create a high-concentration stock solution.[2] - Prepare Fresh Dilutions: Prepare working dilutions of this compound in pre-warmed cell culture medium immediately before use. Avoid storing diluted solutions for extended periods. - Visually Inspect for Precipitation: Before adding to cells, visually inspect the final working solution for any signs of precipitation. If precipitation occurs, adjust the final concentration or the solvent percentage. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of urokinase-type plasminogen activator (uPA).[3] uPA is a serine protease that converts plasminogen to plasmin, which in turn degrades components of the extracellular matrix (ECM). By inhibiting uPA, this compound prevents this cascade, thereby reducing the invasive capacity of cancer cells.[3]
Q2: What is a recommended starting concentration for in vitro experiments?
A2: A good starting point for in vitro experiments is a concentration range of 0.1 µg/mL to 1.0 µg/mL. This range has been shown to decrease tumor cell invasion by up to 50% in cell lines such as FaDu and HeLa.[3] Given this compound's Kᵢ value of 0.41 µM, a concentration range of 0.1 µM to 10 µM is also a reasonable starting point for dose-response experiments.[3]
Q3: How should I prepare and store this compound?
A3: this compound should be dissolved in an organic solvent such as DMSO to create a stock solution. For long-term storage, the stock solution should be stored at -20°C or -80°C.[3] It is recommended to prepare fresh working dilutions in your cell culture medium for each experiment to ensure stability and minimize precipitation.
Q4: What are the potential off-target effects of this compound?
A4: While specific off-target kinase profiling for this compound is not widely published, it is important to consider that, like other small molecule inhibitors, it may have off-target effects. Some uPA inhibitors have been found to interact with other serine proteases.[1] Researchers should include appropriate controls to assess for off-target effects, such as using multiple cell lines with varying uPA expression or employing rescue experiments.
Q5: What cell lines are suitable for this compound experiments?
A5: Cell lines with high endogenous expression of uPA are ideal for studying the effects of this compound. Examples of cell lines used in studies with this compound include the head and neck squamous cell carcinoma line FaDu and the cervical carcinoma line HeLa.[2][3] It is recommended to verify uPA expression in your chosen cell line before beginning experiments.
Experimental Protocols
General Protocol for a Cell Invasion Assay Using this compound
This protocol provides a general framework for assessing the effect of this compound on cancer cell invasion. Note: This is a generalized protocol and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
-
Cell line of interest (e.g., FaDu, HeLa)
-
Transwell inserts (8 µm pore size)
-
Matrigel Basement Membrane Matrix
-
Serum-free cell culture medium
-
Complete cell culture medium (containing serum as a chemoattractant)
-
DMSO (for dissolving this compound)
-
Cotton swabs
-
Fixation solution (e.g., methanol, paraformaldehyde)
-
Staining solution (e.g., crystal violet, DAPI)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM. Store at -20°C.
-
Coat Transwell Inserts: Thaw Matrigel on ice. Dilute Matrigel with cold, serum-free medium according to the manufacturer's instructions. Add the diluted Matrigel to the upper chamber of the Transwell inserts and incubate at 37°C for at least 4 hours to allow for gelation.
-
Prepare Cells: Culture cells to ~80% confluency. The day before the assay, replace the complete medium with serum-free medium to starve the cells.
-
Seed Cells: Harvest and resuspend the starved cells in serum-free medium. Seed the cells into the upper chamber of the Matrigel-coated inserts.
-
Add Chemoattractant and this compound: In the lower chamber, add complete medium (containing serum) as a chemoattractant. Prepare different concentrations of this compound in the lower chamber medium. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a period determined by the invasive potential of your cell line (typically 16-48 hours).
-
Remove Non-Invaded Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently remove the non-invaded cells and Matrigel from the top of the membrane.
-
Fix and Stain: Fix the invaded cells on the underside of the membrane with a suitable fixation solution. Stain the cells with a staining solution.
-
Quantify Invasion: Count the number of stained, invaded cells in several fields of view under a microscope.
Visualizations
uPA Signaling Pathway
The following diagram illustrates the signaling pathway initiated by the binding of urokinase-type plasminogen activator (uPA) to its receptor (uPAR), leading to extracellular matrix degradation and cell invasion.
Caption: The uPA/uPAR signaling cascade and the inhibitory action of this compound.
Experimental Workflow for this compound Cell Invasion Assay
This workflow outlines the key steps for performing a cell invasion assay with this compound.
Caption: A generalized workflow for a this compound cell invasion assay.
References
- 1. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. snapcyte.com [snapcyte.com]
- 3. What uPA inhibitors are in clinical trials currently? [synapse.patsnap.com]
Validation & Comparative
A Comparative Analysis of UKI-1 and Amiloride in Oncology Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of the urokinase-type plasminogen activator (uPA) inhibitor, UKI-1, and the potassium-sparing diuretic, amiloride, which has shown anti-cancer properties. This report synthesizes available experimental data to highlight the distinct mechanisms and potential therapeutic applications of these two compounds in oncology.
This compound is a potent and specific inhibitor of the urokinase-type plasminogen activator (uPA), a key enzyme implicated in tumor invasion and metastasis. In contrast, amiloride, a long-established diuretic, exerts its anti-cancer effects through multiple mechanisms, most notably the inhibition of the Na+/H+ exchanger 1 (NHE1), leading to intracellular acidification and the induction of apoptosis. While both compounds show promise in cancer therapy, their efficacy and mechanisms of action differ significantly.
Quantitative Comparison of Efficacy
To facilitate a direct comparison of the potency of this compound and amiloride, the following table summarizes their key inhibitory constants and cytotoxic concentrations in various cancer cell lines.
| Compound | Target | Parameter | Value | Cell Line(s) | Reference |
| This compound | uPA | K_i | 0.41 µM | - | [1] |
| Amiloride | ENaC | IC_50 | 0.1 - 0.5 µM | - | [2] |
| NHE1 | IC_50 | 3 µM (low Na+) - 1 mM (high Na+) | - | [2] | |
| Na+/Ca2+ exchanger | IC_50 | 1 mM | - | [2] | |
| Cytotoxicity | IC_50 | 100 - 200 µM | SKBR3, MCF7, MDA-MB-231 (Breast Cancer) | [3] | |
| Cytotoxicity | IC_50 | ~500 µM | U87, U118 (Glioblastoma) | [4] | |
| NHE1 Inhibition | IC_50 | 17 µM | Glioma cells | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.
Urokinase Activity Inhibition Assay (for this compound)
A typical protocol for determining the inhibitory activity of this compound on uPA involves a chromogenic substrate-based assay.
Principle: The enzymatic activity of uPA is measured by its ability to cleave a specific chromogenic substrate, resulting in a color change that can be quantified spectrophotometrically. The presence of an inhibitor like this compound will reduce the rate of this reaction.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a solution of human uPA in assay buffer (e.g., Tris-HCl, pH 8.5).
-
Prepare a solution of a chromogenic uPA substrate (e.g., S-2444) in sterile water.
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed amount of uPA to each well.
-
Add serial dilutions of this compound to the wells. Include a control well with no inhibitor.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Add the chromogenic substrate to each well to start the reaction.
-
Immediately measure the absorbance at a specific wavelength (e.g., 405 nm) at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration to determine the IC50 value, which is the concentration of this compound that inhibits 50% of uPA activity. The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Cell Viability (MTT) Assay (for Amiloride)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of amiloride. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 3-4 hours at 37°C to allow for formazan crystal formation.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each amiloride concentration relative to the untreated control.
-
Plot the percentage of cell viability against the amiloride concentration to determine the IC50 value, which is the concentration of amiloride that reduces cell viability by 50%.
-
Signaling Pathways
The distinct mechanisms of action of this compound and amiloride are best understood by visualizing their respective signaling pathways.
References
- 1. Targeting Na-H exchanger 1 overcomes nuclear factor kappa B-mediated tumor resistance to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epithelial sodium channel (ENaC) | Ion channels | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
Validating the Antimetastatic Potential of Kinase Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimetastatic effects of two key classes of kinase inhibitors: IRAK1 and FAK inhibitors. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways to support preclinical and clinical research in oncology.
The inhibition of cancer metastasis remains a critical challenge in oncology. Kinase inhibitors have emerged as a promising therapeutic strategy to thwart the complex signaling cascades that drive tumor cell dissemination and colonization. This guide focuses on Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) and Focal Adhesion Kinase (FAK) inhibitors, two classes of drugs that have demonstrated significant potential in preclinical and clinical studies to control metastatic disease.
Comparative Efficacy of IRAK1 and FAK Inhibitors in Preclinical Models
The antimetastatic activity of IRAK1 and FAK inhibitors has been evaluated in various preclinical models. The following tables summarize key quantitative data from representative studies, offering a comparative overview of their efficacy.
| Inhibitor Class | Compound | Cancer Type | In Vitro Assay (IC50) | In Vivo Model | Metastasis Reduction | Reference |
| IRAK1 Inhibitor | Pacritinib | Breast Cancer (TNBC) | Not specified for migration | Xenograft | Significant reduction in lung metastasis | [1] |
| IRAK1 Inhibitor | IRAK1/4 inhibitor I | Hepatocellular Carcinoma | Impeded cell migration | Xenograft | Reduced tumor volume and weight | [1][2] |
| FAK Inhibitor | Defactinib (VS-6063) | Ovarian Cancer | Not specified for migration | Not specified | Not specified | [3] |
| FAK Inhibitor | Y15 | Lung Cancer | 1 µM (inhibiting FAK phosphorylation) | Xenograft | Inhibited tumor growth | [4][5] |
| FAK Inhibitor | PF-573228 | Pancreatic Cancer | Not specified for migration | Not specified | Significantly inhibited cell motility and invasion | [4] |
Note: IC50 values for migration/invasion assays are not always reported directly and can vary significantly between cell lines and experimental conditions.
Key Signaling Pathways in Metastasis Targeted by IRAK1 and FAK Inhibitors
IRAK1 and FAK are critical nodes in distinct but interconnected signaling pathways that regulate cell migration, invasion, and survival – all hallmarks of metastasis.
IRAK1, a serine-threonine kinase, is a key mediator of signaling downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R).[6] Its activation in cancer cells can lead to the upregulation of pro-inflammatory and pro-metastatic genes through the NF-κB and MAPK pathways.[6][7]
FAK, a non-receptor tyrosine kinase, is a central component of focal adhesions, which are critical for cell-matrix interactions and cell motility.[8] Upon activation by integrins or growth factors, FAK autophosphorylates and recruits other signaling proteins, such as Src, leading to the activation of downstream pathways like PI3K/AKT and MAPK/ERK, which promote cell migration, survival, and proliferation.[3][9]
Experimental Protocols for Validating Antimetastatic Effects
The validation of a compound's antimetastatic potential requires a series of well-defined in vitro and in vivo experiments.
In Vitro Assays
1. Cell Migration Assay (Wound Healing/Scratch Assay)
-
Objective: To assess the effect of the inhibitor on the migratory capacity of cancer cells.
-
Methodology:
-
Culture a confluent monolayer of cancer cells in a multi-well plate.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash the wells to remove detached cells.
-
Treat the cells with the inhibitor at various concentrations or a vehicle control.
-
Image the scratch at time 0 and at regular intervals (e.g., every 6-24 hours).
-
Quantify the rate of wound closure by measuring the change in the scratch area over time.
-
2. Cell Invasion Assay (Boyden Chamber/Transwell Assay)
-
Objective: To evaluate the ability of the inhibitor to block the invasion of cancer cells through an extracellular matrix barrier.
-
Methodology:
-
Coat the upper chamber of a Transwell insert with a basement membrane matrix (e.g., Matrigel).
-
Seed cancer cells in serum-free medium in the upper chamber.
-
Add the inhibitor to the upper chamber.
-
Add a chemoattractant (e.g., serum-containing medium) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of invaded cells under a microscope.
-
In Vivo Models
1. Orthotopic Xenograft Model
-
Objective: To assess the effect of the inhibitor on primary tumor growth and spontaneous metastasis in a clinically relevant anatomical location.
-
Methodology:
-
Surgically implant cancer cells (often luciferase-tagged for imaging) into the organ of origin in immunocompromised mice (e.g., breast cancer cells into the mammary fat pad).
-
Allow the primary tumor to establish.
-
Treat the mice with the inhibitor or vehicle control via a relevant route of administration (e.g., oral gavage, intraperitoneal injection).
-
Monitor primary tumor growth using calipers or bioluminescence imaging.
-
At the end of the study, harvest the primary tumor and distant organs (e.g., lungs, liver, bone) to assess for metastatic lesions through bioluminescence imaging of the excised organs and/or histological analysis.
-
2. Experimental Metastasis Model (Tail Vein Injection)
-
Objective: To specifically evaluate the later stages of metastasis, including extravasation and colonization.
-
Methodology:
-
Inject cancer cells directly into the tail vein of mice.
-
Administer the inhibitor either before, during, or after tumor cell injection, depending on the experimental question.
-
Monitor for the development of metastases in distant organs (commonly the lungs) using imaging techniques.
-
Quantify the metastatic burden by counting the number of surface nodules or by measuring the total bioluminescent signal.
-
Conclusion
The validation of the antimetastatic effects of kinase inhibitors like those targeting IRAK1 and FAK is a multi-step process requiring rigorous in vitro and in vivo evaluation. While both classes of inhibitors show promise in preclinical models, their distinct mechanisms of action may lend them to different therapeutic applications, either as monotherapies or in combination with other anticancer agents. The experimental protocols and comparative data presented in this guide are intended to provide a foundational framework for researchers dedicated to advancing the development of novel antimetastatic therapies. Continued investigation into the nuanced roles of IRAK1 and FAK in the metastatic cascade will be crucial for the successful clinical translation of these targeted inhibitors.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Interleukin-1 Receptor-Associated Kinase 1 in Cancer Metastasis and Therapeutic Resistance: Mechanistic Insights and Translational Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interleukin-1 Receptor-Associated Kinase 1 in Cancer Metastasis and Therapeutic Resistance: Mechanistic Insights and Translational Advances [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Serine Protease Inhibitor UKI-1 (WX-UK1)
An important clarification for researchers: UKI-1 and WX-UK1 are synonymous designations for the same small molecule inhibitor. This guide provides a detailed comparison of its activity across various targets, supported by experimental data and protocols.
Introduction and Mechanism of Action
This compound (also known as WX-UK1) is a potent, small-molecule, 3-amidinophenylalanine-based inhibitor of serine proteases. It was initially developed as an inhibitor of the urokinase-type plasminogen activator (uPA) system, a key player in cancer cell invasion and metastasis. The uPA system's primary function is to convert the zymogen plasminogen into the active protease plasmin, which in turn can degrade components of the extracellular matrix (ECM) and activate other proteases like matrix metalloproteinases (MMPs). By inhibiting uPA, this compound effectively blocks this cascade, thereby reducing the invasive potential of cancer cells.
Subsequent research has revealed that this compound is a multi-potent inhibitor, exhibiting high affinity for several other human trypsin-like serine proteases, with Ki values in the nanomolar range for some targets. This broader selectivity profile suggests that the anti-cancer effects observed with this compound may be attributable to the inhibition of multiple proteases involved in tumor progression.
This compound is the active metabolite of the orally bioavailable prodrug Upamostat (WX-671), which has been investigated in clinical trials for various cancers.
Comparative Inhibitory Activity of this compound (WX-UK1)
The following table summarizes the inhibitory potency of this compound against a range of serine proteases, providing a clear comparison of its target selectivity.
| Target Enzyme | Inhibition Constant (Ki) | Reference |
| Trypsin-3 (PRSS3) | 19 nM | |
| Trypsin-2 (PRSS2) | Value not specified, but in low nM range | |
| Trypsin-1 (PRSS1) | Value not specified, but in low nM range | |
| Trypsin-6 | Value not specified, but in low nM range | |
| Matriptase-1 (ST14) | Value not specified, but in low nM range | |
| Urokinase-type Plasminogen Activator (uPA) | 410 nM (~0.41 µM) |
Note: While a specific Ki value for Trypsin-2, Trypsin-1, Trypsin-6, and Matriptase-1 was not available in the searched literature, multiple sources confirm that this compound inhibits these proteases with Ki's in the low nanomolar range.
Signaling Pathway and Experimental Workflow Visualizations
The Urokinase-type Plasminogen Activator (uPA) Signaling Pathway and Inhibition by this compound (WX-UK1)
The following diagram illustrates the uPA signaling cascade and the point of inhibition by this compound.
Experimental Workflow: In Vitro Matrigel Invasion Assay
This diagram outlines a typical workflow for assessing the anti-invasive properties of this compound using a Matrigel invasion assay.
Detailed Experimental Protocols
Determination of Ki for uPA Inhibition (Chromogenic Assay)
This protocol is adapted from methodologies used for assessing serine protease activity.
Objective: To determine the inhibition constant (Ki) of this compound (WX-UK1) against human urokinase-type plasminogen activator (uPA).
Materials:
-
Human uPA enzyme
-
Chromogenic uPA substrate (e.g., S-2444, pyro-Glu-Gly-Arg-pNA)
-
This compound (WX-UK1) inhibitor stock solution
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a series of dilutions of the this compound stock solution in assay buffer to achieve a range of final concentrations to be tested.
-
Prepare a solution of human uPA in assay buffer at a fixed concentration (e.g., 10 nM).
-
Prepare a range of concentrations of the chromogenic substrate S-2444 in assay buffer (e.g., 10 µM to 500 µM).
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the uPA solution, and the different concentrations of this compound.
-
Include control wells with no inhibitor to measure the uninhibited enzyme activity (V₀).
-
Pre-incubate the enzyme and inhibitor for a set period (e.g., 15 minutes) at 37°C to allow for binding equilibrium to be reached.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the chromogenic substrate to all wells.
-
Immediately place the microplate in a reader pre-heated to 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm every 20-30 seconds for a period of 10-15 minutes. The rate of change in absorbance is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (Vᵢ) from the linear portion of the absorbance vs. time plots for each inhibitor concentration.
-
Determine the Michaelis-Menten constant (Km) for the substrate in the absence of the inhibitor by plotting initial velocity against substrate concentration and fitting to the Michaelis-Menten equation.
-
Plot the reaction velocities against the inhibitor concentrations.
-
The Ki value can be determined using the Cheng-Prusoff equation for competitive inhibitors, especially if the IC50 (the concentration of inhibitor that causes 50% inhibition) is first determined.
-
Matrigel Invasion Assay
This protocol provides a framework for assessing the effect of this compound on cancer cell invasion.
Objective: To evaluate the ability of this compound (WX-UK1) to inhibit the invasion of cancer cells through a basement membrane matrix.
Materials:
-
Cancer cell line with known invasive potential (e.g., HT-1080 fibrosarcoma, MDA-MB-231 breast cancer)
-
Transwell inserts (8.0 µm pore size) for 24-well plates
-
Matrigel™ Basement Membrane Matrix
-
Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)
-
This compound (WX-UK1)
-
Cotton swabs
-
Fixation solution (e.g., 100% methanol)
-
Staining solution (e.g., 0.5% crystal violet)
-
Inverted microscope with a camera
Procedure:
-
Preparation of Matrigel-Coated Inserts:
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel to the desired concentration (e.g., 250 µg/mL) with cold, serum-free medium.
-
Add 100 µL of the diluted Matrigel to the upper chamber of each Transwell insert and incubate at 37°C for at least 2 hours to allow for solidification.
-
-
Cell Preparation and Treatment:
-
Culture cancer cells to ~80% confluency.
-
Starve the cells in serum-free medium for 24 hours prior to the assay.
-
Harvest the cells and resuspend them in serum-free medium at a concentration of 5 x 10⁵ cells/mL.
-
Treat the cell suspension with various concentrations of this compound (and a vehicle control) and incubate for a short period (e.g., 30 minutes).
-
-
Invasion Assay:
-
Add 750 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Carefully add 200 µL of the treated and control cell suspensions (containing 1 x 10⁵ cells) to the upper chamber of the Matrigel-coated inserts.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24 to 48 hours.
-
-
Fixation and Staining:
-
After incubation, carefully remove the non-invading cells from the top of the insert with a cotton swab.
-
Fix the cells that have invaded to the bottom of the membrane with 100% methanol for 20 minutes.
-
Stain the invaded cells with 0.5% crystal violet for 15 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Using an inverted microscope, count the number of stained, invaded cells on the underside of the membrane in several random fields of view.
-
Calculate the average number of invaded cells per field for each condition.
-
Compare the number of invaded cells in the this compound-treated groups to the control group to determine the percentage of inhibition.
-
Conclusion
This compound (WX-UK1) is a versatile serine protease inhibitor with significant potential as an anti-cancer agent. While initially identified as a uPA inhibitor, its potent activity against several trypsin family members suggests a broader mechanism of action that may contribute to its observed anti-metastatic effects. The provided experimental protocols offer a foundation for researchers to further investigate the efficacy and selectivity of this compound in various preclinical models. The clear distinction of its inhibitory constants against different proteases is crucial for understanding its biological effects and for the design of future therapeutic strategies.
A Cross-Validation of UKI-1 Studies for Researchers and Drug Development Professionals
In the landscape of oncology research, the urokinase-type plasminogen activator (uPA) system has been a focal point for therapeutic intervention due to its critical role in tumor invasion and metastasis. UKI-1 (also known as WX-UK1) and its oral prodrug, upamostat (WX-671), have emerged as potent inhibitors of uPA. This guide provides a comprehensive cross-validation of this compound studies, comparing its performance with alternative standard-of-care treatments in metastatic breast cancer and locally advanced pancreatic cancer, supported by experimental data.
Mechanism of Action
This compound is a competitive inhibitor of the urokinase-type plasminogen activator (uPA), a serine protease that plays a pivotal role in the degradation of the extracellular matrix, a key process in cancer cell invasion and metastasis. By blocking uPA, this compound interferes with the conversion of plasminogen to plasmin, thereby inhibiting the proteolytic cascade that facilitates tumor cell migration and invasion.
Signaling Pathway of uPA Inhibition by this compound
A Comparative Analysis of UKI-1 and Other Serine Protease Inhibitors for Researchers
For researchers, scientists, and drug development professionals, the selection of a potent and selective serine protease inhibitor is critical for advancing research in areas such as cancer, thrombosis, and inflammation. This guide provides a comparative analysis of UKI-1, a potent urokinase-type plasminogen activator (uPA) inhibitor, with other notable serine protease inhibitors. The information is supported by experimental data to aid in the selection of the most appropriate inhibitor for specific research needs.
Overview of this compound
This compound (also known as WX-UK1) is a synthetic, low molecular weight serine protease inhibitor.[1] It is recognized for its potent and specific inhibition of urokinase-type plasminogen activator (uPA), a key enzyme in cancer invasion and metastasis.[1][2] By targeting uPA, this compound has demonstrated significant antimetastatic properties in preclinical models, making it a valuable tool for cancer research.[1]
Comparative Inhibitory Activity
The efficacy of a protease inhibitor is primarily determined by its inhibitory constant (Ki) or its half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates higher potency. The following tables summarize the available quantitative data for this compound and other serine protease inhibitors against their primary targets.
Table 1: Inhibitory Activity of this compound and Other uPA Inhibitors
| Inhibitor | Target Protease | Ki | IC50 | Citation(s) |
| This compound | uPA | 0.41 µM | - | [1][3] |
| UK-371,804 | uPA | 10 nM | 890 nM | [4] |
| Biphenyl amidine 1 | uPA | - | 98 nM | [4] |
| 4-Iodobenzo(b)thiophene-2-carboxamidine (B428) | uPA | 100 nM | - | [4] |
| UK122 | uPA | - | 0.2 µM | [5] |
| Upain-1 | uPA | 500 nM | - | [4] |
| Camostat | uPA | - | 87 nM | [4] |
| Aprotinin | uPA | 8.0 µM | - | [6] |
Table 2: Inhibitory Activity of Other Serine Protease Inhibitors
| Inhibitor | Target Protease(s) | Ki | IC50 | Citation(s) |
| Nafamostat Mesylate | Trypsin, Kallikrein, Thrombin, Plasmin, TMPRSS2 | 95.3 pM (Tryptase) | 0.3 - 54 µM (various) | [7][8] |
| Camostat Mesylate | Trypsin, TMPRSS2, Matriptase, Hepsin | 1 nM (Trypsin) | 4.2 nM (TMPRSS2) | [9][10] |
| Aprotinin | Trypsin, Chymotrypsin, Plasmin, Kallikrein | 0.06 pM (Trypsin) | - | [11] |
| Venetoclax | Hepsin | - | 0.48 µM | |
| HAI-1B | Hepsin | - | 21.1 nM | [12] |
| HAI-2 | Hepsin | - | 1.3 nM | [12] |
| KD1-KD2/1-Fc | Matriptase | 70 pM | - | [13] |
| Compound 2 (RQAR mimetic) | Matriptase | 220 nM | - | [14] |
Signaling Pathways and Experimental Workflow
To understand the context in which these inhibitors function, it is crucial to visualize the relevant signaling pathways and the experimental procedures used to characterize them.
uPA-uPAR Signaling Pathway in Cancer Progression
The urokinase-type plasminogen activator (uPA) and its receptor (uPAR) play a pivotal role in cancer cell invasion and metastasis.[2][15] The binding of uPA to uPAR on the cell surface initiates a proteolytic cascade that leads to the degradation of the extracellular matrix (ECM), a key step in tumor cell migration.[16][17]
Caption: uPA-uPAR signaling cascade in cancer.
Experimental Workflow for Serine Protease Inhibition Assay
The following diagram illustrates a typical workflow for determining the inhibitory potential of a compound against a serine protease.
Caption: Workflow for a serine protease inhibition assay.
Experimental Protocols
A detailed and reproducible experimental protocol is fundamental for the accurate assessment of inhibitor potency.
Protocol: uPA Activity and Inhibition Assay
This protocol is a representative method for determining the inhibitory activity of compounds against urokinase-type plasminogen activator (uPA).
Materials:
-
Human uPA (recombinant)
-
Chromogenic or fluorogenic uPA substrate (e.g., S-2444 or a AFC-based substrate)
-
This compound or other test inhibitors
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
96-well microplate (black plates for fluorescence assays)
-
Microplate reader capable of measuring absorbance or fluorescence
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of human uPA in assay buffer. The final concentration in the assay should be determined empirically to give a linear reaction rate.
-
Prepare a stock solution of the uPA substrate in an appropriate solvent (e.g., DMSO or water).
-
Prepare a series of dilutions of the test inhibitor (e.g., this compound) in assay buffer. A DMSO control should be included.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Test inhibitor at various concentrations or DMSO (for control wells).
-
Human uPA solution.
-
-
The final volume in each well before adding the substrate should be consistent (e.g., 50 µL).
-
-
Pre-incubation:
-
Mix the contents of the plate gently and pre-incubate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the uPA substrate solution to all wells.
-
-
Measurement:
-
Immediately place the microplate in a microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the absorbance (e.g., at 405 nm for chromogenic substrates) or fluorescence (e.g., λex = 350 nm, λem = 450 nm for AFC-based substrates) kinetically over a period of 30-60 minutes.[18]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each well from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation if the mechanism of inhibition is competitive and the substrate concentration and Km are known.
-
Conclusion
This compound is a potent and valuable tool for researchers studying the role of uPA in cancer and other pathological processes. This guide provides a comparative overview of its inhibitory activity alongside other well-characterized serine protease inhibitors. The provided experimental protocol and workflow diagrams offer a foundational understanding for the in vitro characterization of these inhibitors. For specific applications, researchers should consider the selectivity profile and mechanism of action of each inhibitor to ensure the most relevant and accurate experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The urokinase plasminogen activator system in cancer: recent advances and implication for prognosis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a novel inhibitor of urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aprotinin [sigmaaldrich.com]
- 7. rpeptide.com [rpeptide.com]
- 8. Nafamostat Mesylate - Focus Biomolecules [mayflowerbio.com]
- 9. Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Hepsin activates pro-hepatocyte growth factor and is inhibited by hepatocyte growth factor activator inhibitor-1B (HAI-1B) and HAI-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Engineering a potent inhibitor of matriptase from the natural hepatocyte growth factor activator inhibitor type-1 (HAI-1) protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Therapeutic Strategies Targeting Urokinase and Its Receptor in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications [frontiersin.org]
- 17. thieme-connect.com [thieme-connect.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
UKI-1 Specificity for uPA: A Comparative Analysis
For researchers and professionals in drug development, the specificity of a targeted inhibitor is a critical determinant of its therapeutic potential and safety profile. This guide provides an objective comparison of UKI-1 (also known as WX-UK1), a notable inhibitor of urokinase-type plasminogen activator (uPA), with other alternative inhibitors. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Data Presentation: Quantitative Comparison of uPA Inhibitors
The inhibitory potency and selectivity of this compound and other representative uPA inhibitors are summarized in the table below. This data highlights the comparative efficacy and specificity of these compounds against uPA and other serine proteases.
| Inhibitor | Target | Ki (nM) | Selectivity Notes |
| This compound (WX-UK1) | uPA | 410 [1] | Non-selective . Potent inhibitor of several human trypsins (trypsin-1, -2, -3, -6) and matriptase-1, with Ki values in the low nanomolar range for some (e.g., 19 nM for trypsin-3).[2] |
| Amiloride | uPA | 7,000[3] | Moderate potency and high selectivity against tPA, plasmin, thrombin, and kallikrein.[4] |
| UK-356,202 | uPA | 37 | Enhanced potency and selectivity for uPA over tPA and plasmin. |
| UK-371,804 | uPA | 10 | High selectivity for uPA over tPA and plasmin. |
| Upain-1 | uPA | 500 | Highly specific competitive inhibitor of human uPA. |
| 6-substituted amiloride derivatives | uPA | Low nM range | High selectivity over related trypsin-like serine proteases.[5][6] |
Experimental Protocols
The determination of inhibitor specificity is crucial for preclinical evaluation. Below are detailed methodologies for key experiments used to assess the inhibitory activity and selectivity of compounds like this compound.
Chromogenic uPA Activity Assay
This assay is widely used to measure the enzymatic activity of uPA and the potency of its inhibitors.
Principle: The assay measures the ability of uPA to cleave a specific chromogenic substrate, releasing a colored product (p-nitroaniline, pNA). The rate of color development is directly proportional to the uPA activity and can be measured spectrophotometrically at 405 nm.[1][7][8]
Materials:
-
96-well microplate
-
Purified human uPA
-
Chromogenic uPA substrate (e.g., S-2444, pyro-Glu-Gly-Arg-pNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.8)
-
Test inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test inhibitor and a series of dilutions to determine the IC50 value.
-
In a 96-well plate, add the assay buffer, the test inhibitor at various concentrations, and a fixed concentration of purified human uPA. Include a control with no inhibitor.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the chromogenic uPA substrate to each well.
-
Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute for 15-30 minutes) using a microplate reader.
-
Calculate the initial reaction velocity (rate of change in absorbance over time) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation if the inhibition mechanism is competitive.
Serine Protease Selectivity Profiling
To determine the specificity of an inhibitor, its activity is tested against a panel of related serine proteases.
Principle: This assay is similar to the uPA activity assay but uses different serine proteases and their respective specific chromogenic or fluorogenic substrates. A lack of inhibition against these other proteases indicates high specificity for the target enzyme.
Materials:
-
A panel of serine proteases (e.g., trypsin, chymotrypsin, elastase, thrombin, plasmin, tPA, matriptase)
-
Specific chromogenic or fluorogenic substrates for each protease
-
Assay buffers optimized for each protease
-
Test inhibitor (e.g., this compound)
-
96-well microplate (black plates for fluorometric assays)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
For each protease to be tested, follow the general procedure outlined in the chromogenic uPA activity assay.
-
Use the specific protease and its corresponding substrate in the reaction mixture.
-
Test a range of concentrations of the inhibitor against each protease.
-
Determine the IC50 or Ki value of the inhibitor for each protease.
-
Compare the inhibitory potency against the target protease (uPA) with that against other serine proteases. A significantly higher Ki value for other proteases indicates selectivity for uPA.
Mandatory Visualizations
The following diagrams illustrate the uPA signaling pathway and the mechanism of inhibition by small molecules like this compound.
Caption: The uPA signaling cascade leading to extracellular matrix degradation.
Caption: Competitive inhibition of uPA by a small molecule inhibitor like this compound.
References
- 1. genoprice.com [genoprice.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and preliminary evaluation of amiloride analogs as inhibitors of the urokinase-type plasminogen activator (uPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Substituted amiloride derivatives as inhibitors of the urokinase-type plasminogen activator for use in metastatic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Substituted amiloride derivatives as inhibitors of the urokinase-type plasminogen activator for use in metastatic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abcam.com [abcam.com]
- 8. merckmillipore.com [merckmillipore.com]
Independent Verification of UKI-1: A Comparative Guide to uPA System Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of UKI-1, a potent inhibitor of the urokinase-type plasminogen activator (uPA) system, with other emerging alternatives. The information presented is based on publicly available experimental data to assist researchers in making informed decisions for their drug development and cancer research endeavors.
Unveiling the Role of the uPA System in Cancer Progression
The urokinase-type plasminogen activator (uPA) and its receptor (uPAR) are key players in the degradation of the extracellular matrix, a critical process for cancer cell invasion and metastasis. Elevated levels of uPA and uPAR are often associated with poor prognosis in various cancers, making the uPA system an attractive target for anticancer therapies. Inhibitors of the uPA system aim to block this enzymatic cascade, thereby preventing tumor cell migration and the formation of secondary tumors.
Comparative Analysis of uPA System Inhibitors
This section provides a side-by-side comparison of this compound and its alternatives based on their mechanism of action and reported in vitro efficacy.
| Inhibitor | Type | Mechanism of Action | Quantitative Data | Cell Line(s) | Source(s) |
| This compound (WX-UK1) | Small Molecule | Potent inhibitor of urokinase-type plasminogen activator (uPA). Interferes with plasminogen activation by directly inhibiting plasmin formation and through inhibition of uPA. | Ki: 0.41 μM for uPA inhibition. Up to 50% decrease in tumor cell invasion. | FaDu, HeLa | |
| Upamostat (WX-671) | Small Molecule (Prodrug) | Orally available prodrug of WX-UK1 (this compound), a serine protease inhibitor that targets uPA activity.[1][2] | In combination with gemcitabine, showed similar survival results to gemcitabine alone in locally advanced pancreatic cancer.[3] | N/A (Clinical Study) | [3] |
| UK122 | Small Molecule | Potent and selective uPA inhibitor.[4][5] | IC50: 0.2 μM for uPA inhibition.[4][5] Significantly inhibits migration and invasion of pancreatic cancer cells.[5] | CFPAC-1 | [4][5] |
| Å6 | Peptide | Derived from the non-receptor binding region of uPA, it inhibits the interaction of uPA with its receptor, uPAR.[6] | In combination with cisplatin, reduced tumor growth by 92% in a xenograft model.[7] | U87MG (in vivo) | [7] |
Delving into the Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of uPA inhibitors.
In Vitro Cancer Cell Invasion Assay (Matrigel)
This assay is a widely used method to evaluate the invasive potential of cancer cells in vitro.
1. Preparation of Matrigel-coated Invasion Chambers:
-
Thaw Matrigel basement membrane matrix on ice overnight at 4°C.
-
Dilute the Matrigel solution to the desired concentration with cold, serum-free cell culture medium.
-
Add the diluted Matrigel solution to the upper chamber of a transwell insert (typically with an 8 μm pore size membrane).
-
Incubate the coated inserts at 37°C for at least 30 minutes to allow for gelling.
2. Cell Seeding:
-
Culture cancer cells to 70-80% confluency.
-
Harvest the cells and resuspend them in serum-free medium.
-
Seed the cell suspension into the upper chamber of the Matrigel-coated inserts.
3. Chemoattractant Addition:
-
Add a chemoattractant, such as fetal bovine serum (FBS), to the lower chamber of the transwell plate.
4. Incubation and Treatment:
-
Place the transwell plate in a humidified incubator at 37°C with 5% CO2 for a duration appropriate for the cell line being tested (typically 24-48 hours).
-
The compound to be tested (e.g., this compound or its alternatives) is added to the upper chamber with the cells.
5. Quantification of Invasion:
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of stained cells under a microscope. The results are often expressed as the percentage of invasion relative to a control group.
Visualizing the Molecular Pathways and Experimental Processes
To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.
References
- 1. What uPA inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phase II randomised proof-of-concept study of the urokinase inhibitor upamostat (WX-671) in combination with gemcitabine compared with gemcitabine alone in patients with non-resectable, locally advanced pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. uPA‐derived peptide, Å6 is involved in the suppression of lipopolysaccaride‐promoted inflammatory osteoclastogenesis and the resultant bone loss - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Strategies Targeting Urokinase and Its Receptor in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
UKI-1 vs. Standard Chemotherapy: A Comparative Analysis of Efficacy in Cancer Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of UKI-1, an inhibitor of the urokinase-type plasminogen activator (uPA), with standard chemotherapy agents, focusing on preclinical and clinical data. This compound, the active metabolite of the oral prodrug upamostat, has emerged as a potential anti-cancer agent due to its role in targeting tumor invasion and metastasis. This document aims to provide an objective analysis of its performance against established cancer treatments.
Mechanism of Action: A Tale of Two Strategies
This compound and standard chemotherapies employ fundamentally different approaches to combat cancer.
This compound: Targeting the Invasion Machinery
This compound is a potent and specific inhibitor of urokinase-type plasminogen activator (uPA), a serine protease with a pivotal role in cancer progression. uPA is overexpressed in various cancers, including pancreatic, breast, and head and neck cancers, and its high levels are often associated with poor prognosis.
The mechanism of this compound involves the disruption of the uPA/uPAR (urokinase receptor) system. By inhibiting uPA, this compound prevents the conversion of plasminogen to plasmin. Plasmin is a broad-spectrum protease that degrades components of the extracellular matrix (ECM) and activates matrix metalloproteinases (MMPs), both of which are crucial for cancer cells to invade surrounding tissues and metastasize to distant organs. Furthermore, the uPA/uPAR system activates intracellular signaling pathways, such as Src/ERK, Jak-STAT, and PI3K, which promote cell proliferation, survival, and migration. By blocking uPA, this compound effectively throws a wrench in this machinery of invasion and growth.
Standard Chemotherapy (Gemcitabine): Disrupting DNA Synthesis
Gemcitabine, a widely used chemotherapeutic agent, particularly in pancreatic cancer, is a nucleoside analog. Its mechanism of action centers on the disruption of DNA synthesis. Once inside the cell, gemcitabine is converted into its active diphosphate and triphosphate forms. These active metabolites inhibit ribonucleotide reductase, an enzyme essential for producing the deoxynucleotides required for DNA replication, and are also incorporated into the DNA strand, leading to chain termination and inducing apoptosis (programmed cell death).
Preclinical Efficacy: A Head-to-Head Look
Preclinical studies have demonstrated the potential of this compound (often referred to by its research code WX-UK1) in inhibiting cancer cell invasion.
| Compound | Cell Line | Assay | Endpoint | Result | Citation |
| WX-UK1 | FaDu (Head and Neck) | Matrigel Invasion | Invasion Inhibition | Up to 50% reduction | [1] |
| WX-UK1 | HeLa (Cervical) | Matrigel Invasion | Invasion Inhibition | Up to 50% reduction | [1] |
| Gemcitabine | HeLa (Cervical) | Cytotoxicity | IC50 | 3.3 µM | [2] |
| Gemcitabine | PANC-1 (Pancreatic) | Cytotoxicity | IC50 | Varies (study dependent) | [3] |
| Gemcitabine | AsPC-1 (Pancreatic) | Cytotoxicity | IC50 | Varies (study dependent) | [3] |
| Gemcitabine | MIA PaCa-2 (Pancreatic) | Cytotoxicity | IC50 | Varies (study dependent) | [3] |
| Gemcitabine | HPAF II (Pancreatic) | Cytotoxicity | IC50 | Varies (study dependent) | [3] |
Key Findings from Preclinical Studies:
-
WX-UK1 has been shown to significantly inhibit the invasive capacity of various carcinoma cell lines in vitro.[1]
-
The inhibitory effect on invasion is a direct consequence of its uPA inhibition.
Clinical Efficacy: Insights from a Pancreatic Cancer Trial
A significant piece of clinical evidence comes from a Phase II randomized proof-of-concept study that evaluated the efficacy and safety of upamostat (the oral prodrug of this compound) in combination with gemcitabine compared to gemcitabine alone in patients with non-resectable, locally advanced pancreatic cancer.
| Treatment Arm | Number of Patients | Median Overall Survival (OS) | 1-Year Survival Rate | Confirmed Partial Remission (RECIST) | Citation |
| Gemcitabine Alone | 31 | 9.9 months | 33.9% | 3.8% | [4] |
| Gemcitabine + 200mg Upamostat | 32 | 9.7 months | 40.7% | 7.1% | [4] |
| Gemcitabine + 400mg Upamostat | 32 | 12.5 months | 50.6% | 12.9% | [4] |
Key Findings from the Clinical Trial:
-
The addition of 400 mg upamostat to gemcitabine resulted in a notable, albeit not statistically significant, increase in median overall survival and the 1-year survival rate compared to gemcitabine monotherapy.[4]
-
The combination therapy also showed a higher rate of partial remission.[4]
-
These findings suggest a potential synergistic or additive effect when this compound is combined with standard chemotherapy, likely due to their complementary mechanisms of action: gemcitabine targeting cell proliferation and this compound inhibiting invasion and metastasis.
Experimental Protocols
Matrigel Invasion Assay (for WX-UK1)
This assay is a standard method to assess the invasive potential of cancer cells in vitro.
-
Cell Culture: FaDu and HeLa cells are cultured in appropriate media until they reach 70-80% confluency.
-
Preparation of Invasion Chambers: Transwell inserts with an 8 µm pore size are coated with a thin layer of Matrigel, a basement membrane extract. The Matrigel is allowed to solidify, forming a barrier that mimics the extracellular matrix.
-
Cell Seeding: Cells are harvested, resuspended in serum-free medium, and seeded into the upper chamber of the Transwell inserts. The lower chamber contains a chemoattractant, such as fetal bovine serum, to stimulate cell migration.
-
Treatment: WX-UK1 is added to the upper chamber at various concentrations. A control group without WX-UK1 is also included.
-
Incubation: The chambers are incubated for a specific period (e.g., 24-48 hours) to allow for cell invasion.
-
Quantification: Non-invading cells on the upper surface of the membrane are removed. The invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The percentage of invasion inhibition is calculated by comparing the number of invading cells in the treated groups to the control group.
Cytotoxicity Assay (for Gemcitabine)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cell lines (e.g., HeLa, PANC-1) are seeded in 96-well plates and allowed to adhere overnight.
-
Drug Treatment: Gemcitabine is added to the wells at a range of concentrations. Control wells receive only the vehicle.
-
Incubation: The plates are incubated for a set period (e.g., 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.
Visualizing the Pathways
uPA/uPAR Signaling Pathway
The following diagram illustrates the central role of the uPA/uPAR system in promoting cancer cell invasion and proliferation, the pathway targeted by this compound.
Caption: The uPA/uPAR signaling cascade and its inhibition by this compound.
Gemcitabine's Mechanism of Action
This workflow illustrates how gemcitabine disrupts DNA synthesis in cancer cells.
Caption: The intracellular activation and mechanism of action of gemcitabine.
Conclusion
This compound represents a targeted therapeutic approach that complements the cytotoxic mechanism of standard chemotherapies like gemcitabine. Preclinical data strongly supports its role in inhibiting cancer cell invasion, a key driver of metastasis. Clinical findings in pancreatic cancer suggest that combining this compound with gemcitabine may offer an improved therapeutic outcome compared to gemcitabine alone.
The distinct mechanisms of action of this compound and standard chemotherapy present a compelling rationale for combination therapies. While chemotherapy directly targets rapidly dividing cells, this compound can potentially limit the spread of surviving cancer cells. Further research, including head-to-head monotherapy trials and studies in other uPA-overexpressing cancers, is warranted to fully elucidate the therapeutic potential of this compound and optimize its clinical application for the benefit of cancer patients.
References
- 1. Inhibition of the invasion capacity of carcinoma cells by WX-UK1, a novel synthetic inhibitor of the urokinase-type plasminogen activator system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gold Nanoparticles sensitize pancreatic cancer cells to gemcitabine [cell-stress.com]
- 4. Phase II randomised proof-of-concept study of the urokinase inhibitor upamostat (WX-671) in combination with gemcitabine compared with gemcitabine alone in patients with non-resectable, locally advanced pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of UKI-1
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of UKI-1, a potent urokinase-type plasminogen activator (uPA) inhibitor used in research. Adherence to these procedures is critical for minimizing environmental impact and protecting laboratory personnel.
This compound Chemical and Safety Data
| Property | Value | Source |
| Chemical Name | This compound (WX-UK1, UKI-1C) | |
| CAS Number | 220355-63-5 | |
| Molecular Formula | C₃₂H₄₇N₅O₅S | |
| Mechanism of Action | Potent urokinase-type plasminogen activator (uPA) inhibitor | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO | |
| Storage Temperature | -20°C |
Experimental Protocol for this compound Disposal
The following step-by-step methodology should be followed for the safe disposal of this compound and associated waste. These procedures are based on best practices for handling potent research-grade chemical compounds and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines.
1. Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves at all times.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of aerosolization or if handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is recommended.
2. Disposal of Unused Solid this compound:
-
Do Not Discard as Regular Trash: Solid this compound must be treated as hazardous chemical waste.
-
Original Container: Whenever possible, dispose of the compound in its original, securely sealed container.
-
Labeling: Ensure the container is clearly labeled with "Hazardous Waste," the chemical name "this compound," the CAS number (220355-63-5), and any other information required by your institution.
-
Waste Pickup: Arrange for disposal through your institution's EHS-approved hazardous waste management service.
3. Disposal of this compound Solutions (e.g., in DMSO):
-
No Drain Disposal: Under no circumstances should solutions containing this compound be poured down the drain.
-
Waste Collection: Collect all liquid waste containing this compound in a designated, sealed, and chemically compatible hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the solvent (e.g., "DMSO"), the solute ("this compound"), and its approximate concentration.
-
Storage: Store the sealed waste container in a designated and secure satellite accumulation area until it is collected by the EHS department.
4. Decontamination of Labware and Surfaces:
-
Initial Rinse: Rinse contaminated glassware, spatulas, and other equipment with a suitable solvent that can solubilize this compound (e.g., DMSO or ethanol). Collect this rinsate as hazardous liquid waste.
-
Secondary Wash: After the initial solvent rinse, wash the labware with an appropriate laboratory detergent and water.
-
Final Rinse: Perform a final rinse with water.
-
Surface Decontamination: For benches and other surfaces, wipe down with a solvent-soaked cloth, followed by a detergent solution. Dispose of the cleaning materials as solid hazardous waste.
5. Disposal of Contaminated Solid Waste:
-
Collection: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, must be collected as solid hazardous waste.
-
Containerization: Place these items in a designated, clearly labeled, and sealed hazardous waste container (e.g., a labeled bag or drum).
-
Segregation: Do not mix chemically contaminated sharps with regular sharps containers. Chemically contaminated sharps should be disposed of in a designated, puncture-resistant container for hazardous chemical sharps.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, maintaining a secure research environment and regulatory compliance. Always consult your institution's specific safety protocols and Environmental Health and Safety department for guidance.
Essential Safety and Logistical Information for Handling UKI-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for the handling of UKI-1 (also known as WX-UK1), a potent urokinase-type plasminogen activator (uPA) and serine protease inhibitor. Given its nature as a potent, investigational anti-metastatic compound, a comprehensive and cautious approach to handling is mandatory to minimize exposure risk and ensure a safe laboratory environment.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidance is based on best practices for handling potent pharmaceutical compounds, kinase inhibitors, and antimetastatic agents.[1][2][3][4][5]
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent small molecule designed to elicit a pharmacological effect and should be handled with care.[6] Similar potent compounds can present health risks at low levels of exposure.[2] Therefore, the use of appropriate personal protective equipment is critical.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles with Side Shields or Face Shield | Must be worn at all times when handling this compound to protect against splashes or airborne particles. |
| Hand Protection | Chemical-Resistant Gloves | Two pairs of nitrile gloves (double gloving) are recommended, especially when handling stock solutions or the solid compound. Change gloves immediately if contaminated. |
| Body Protection | Impervious Laboratory Coat or Gown | Should be long-sleeved and fully buttoned to protect skin and personal clothing from contamination. |
| Respiratory Protection | N95 or Higher-Rated Respirator | Recommended when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of aerosols. |
Note: All disposable PPE should not be reused. Reusable PPE must be properly decontaminated after each use.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is crucial for the safe handling of this compound.
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
-
Prepare the Workspace : All handling of this compound, particularly the weighing of the solid compound and the preparation of stock solutions, must be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to minimize inhalation exposure. The work surface should be covered with absorbent, plastic-backed paper.
-
Don Personal Protective Equipment (PPE) : Before entering the designated handling area, put on all required PPE as specified in the table above. This includes inner and outer gloves, a lab coat, and eye protection. A respirator should be used if handling the powder outside of a containment system.
-
Weighing the Compound : If working with solid this compound, carefully weigh the required amount in the fume hood. Use anti-static weigh paper or a dedicated weighing vessel.
-
Solution Preparation : When preparing stock solutions, add the solvent slowly to the solid to avoid aerosolization. Cap the vial securely before vortexing or sonicating.
-
Conducting the Experiment : Handle all solutions containing this compound with the same level of precaution as the solid compound. Avoid splashes and aerosol generation.
Disposal Plan
All materials that have come into contact with this compound must be treated as hazardous chemical waste.
Waste Segregation and Disposal
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated gloves, absorbent paper, pipette tips, and empty vials. Place in a dedicated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Unused solutions containing this compound and contaminated solvents. Collect in a sealed, labeled, and chemical-resistant hazardous waste container. Do not pour down the drain. |
| Sharps | Contaminated needles and blades. Dispose of in a designated sharps container for hazardous chemical waste. |
All hazardous waste must be disposed of through a licensed hazardous waste management service, following all local and institutional regulations.
Emergency Procedures
Spill Response
-
Evacuate and Alert : If a significant spill occurs, evacuate the immediate area and alert colleagues and the laboratory safety officer.
-
Containment : If safe to do so, contain the spill with absorbent pads.
-
Cleanup : Wearing appropriate PPE, clean the spill area with a suitable deactivating agent or soap and water. All cleanup materials must be disposed of as hazardous waste.
Exposure Response
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling the potent compound this compound and maintain a safe and compliant laboratory environment.
References
- 1. pharmoutsourcing.com [pharmoutsourcing.com]
- 2. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 3. aenova-group.com [aenova-group.com]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 6. go.drugbank.com [go.drugbank.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
